molecular formula C10H10O3 B8817706 Methyl p-coumarate

Methyl p-coumarate

Cat. No.: B8817706
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester is a natural product found in Alpinia blepharocalyx, Grevillea robusta, and other organisms with data available.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3

InChI Key

NITWSHWHQAQBAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl p-Coumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of its Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols

Introduction

Methyl p-coumarate, a naturally occurring phenolic ester, has garnered significant attention within the scientific community for its diverse biological activities. As an esterified derivative of p-coumaric acid, it is found in various plant species and demonstrates a range of effects, including anti-inflammatory, melanin-inhibiting, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its chemical structure, physicochemical characteristics, and key biological functions, offering detailed experimental protocols and a visualization of its role in cellular signaling pathways.

Chemical Structure and Identification

This compound is structurally characterized by a phenylpropanoid backbone, featuring a methyl ester group attached to the carboxylic acid of p-coumaric acid. The trans or (E)-isomer is the more common and stable form.

IdentifierValue
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4][5]
Synonyms Methyl 4-hydroxycinnamate, p-Coumaric acid methyl ester, Methyl trans-p-coumarate
Molecular Formula C₁₀H₁₀O₃
SMILES COC(=O)/C=C/c1ccc(O)cc1
InChIKey NITWSHWHQAQBAW-QPJJXVBHSA-N
CAS Number 3943-97-3

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Weight 178.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 137-141 °C
Boiling Point 306.6 ± 17.0 °C (Predicted)
Solubility Soluble in DMSO, Chloroform, Methanol. Practically insoluble in water.MedChemExpress, BOC Sciences, HMDB
logP 2.3 (Predicted)PubChem
pKa 9.57 (Predicted)PubChem

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and melanin-inhibiting properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in PMA-stimulated A549 airway epithelial cells. Furthermore, it has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing the translocation of p65 to the nucleus.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., PMA, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB Degradation NFkB NF-κB (p65) IkB_NFkB->NFkB Release NFkB_n NF-κB (p65) (Active) NFkB->NFkB_n Translocation Methyl_p_coumarate This compound Methyl_p_coumarate->IKK Inhibition DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Melanin Synthesis Inhibition

This compound has been identified as an inhibitor of melanin formation. Studies have shown that it can significantly suppress melanin production in B16 mouse melanoma cells. This inhibitory effect is attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in the melanogenesis pathway.

Antifungal Activity

This compound has also demonstrated notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on established research protocols.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from p-coumaric acid and methanol using an acid catalyst.

Materials:

  • p-Coumaric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay in PMA-Stimulated A549 Cells

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on human alveolar basal epithelial cells (A549).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • ELISA kits for IL-6, IL-8, and MCP-1

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with PMA (e.g., 10 nM) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (treated with the solvent for this compound) and a PMA-only control group.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the levels of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Assess cell viability using an appropriate assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

Melanin Content Assay in B16-F10 Melanoma Cells

This protocol describes how to measure the inhibitory effect of this compound on melanin production in a murine melanoma cell line.

Materials:

  • B16-F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Lysis buffer (e.g., 1N NaOH)

  • 96-well plates

Procedure:

  • Plate B16-F10 cells in 96-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound for 48-72 hours. If desired, co-treat with α-MSH to enhance melanin production.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours to dissolve the melanin.

  • Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader. The absorbance is proportional to the melanin content.

  • Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay) on a parallel set of cell lysates.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for assessing the antifungal activity of this compound.

Materials:

  • Fungal strain (e.g., Alternaria alternata)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microplate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature for the specific fungus for 24-72 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, melanin-inhibiting, and antifungal activities. Its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, makes it a molecule of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this versatile phenolic ester. Future studies should focus on elucidating its detailed mechanisms of action, evaluating its in vivo efficacy and safety profiles, and exploring its potential applications in dermatology, inflammatory diseases, and as an antimicrobial agent.

References

Methyl p-Coumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3943-97-3; 19367-38-5 (trans-isomer)

Synonyms: Methyl 4-hydroxycinnamate, Methyl p-hydroxycinnamate, 4-Hydroxycinnamic acid methyl ester, p-Coumaric acid methyl ester, (E)-Methyl 3-(4-hydroxyphenyl)acrylate.[1]

This technical guide provides an in-depth overview of methyl p-coumarate, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanisms of action.

Chemical and Physical Properties

This compound is the methyl ester of p-coumaric acid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
AppearanceWhite to light yellow crystalline solid
Melting Point138-141 °C
SolubilitySoluble in DMSO, methanol, and ethanol

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, melanin-inhibiting, and antifungal properties.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

AssayCell LineTreatmentResultReference
Cytokine Secretion (IL-6)A549100 µM this compound + PMASignificant reduction in IL-6 secretion
Cytokine Secretion (TNF-α)RAW 264.7This compound + LPSDose-dependent inhibition of TNF-α
Melanin Inhibition

This compound acts as an inhibitor of melanin synthesis, primarily through the inhibition of tyrosinase.

AssaySystemIC₅₀ ValueReference
Tyrosinase InhibitionMushroom TyrosinaseVariable, dependent on substrate
Melanin ProductionB16F10 melanoma cellsEffective inhibition at non-cytotoxic concentrations
Antifungal Activity

The compound has demonstrated efficacy against various fungal strains.

Fungal StrainMIC ValueReference
Candida albicans16 - >64 µg/mL[2]
Aspergillus nigerNot specified

Experimental Protocols

Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines the procedure to quantify the melanin content in B16F10 cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed the cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid).

  • Cell Lysis and Melanin Solubilization:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Determine the protein concentration of the lysates using a BCA protein assay kit to normalize the melanin content to the total protein.

    • Calculate the melanin content as a percentage of the control.

Western Blot for NF-κB Activation in A549 Cells

This protocol describes the detection of NF-κB (p65) activation in A549 human lung carcinoma cells.

  • Cell Culture and Treatment:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit overnight at 4°C. Use an antibody for total p65 and a housekeeping protein (e.g., β-actin or GAPDH) as controls.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antifungal Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microdilution Plate Preparation:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound mitigates inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and activation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB releases IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MeP This compound MeP->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcribes G cluster_workflow Melanin Synthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin further reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone MeP This compound MeP->Tyrosinase inhibits

References

A Technical Guide to the Natural Sources of Methyl p-Coumarate in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a derivative of p-coumaric acid, a key intermediate in the phenylpropanoid pathway, this compound is found in a variety of plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and its emerging role in plant signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Natural Plant Sources of this compound

This compound has been identified in various plant species, distributed across different families. While comprehensive quantitative data remains an area of active research, existing studies have confirmed its presence in the following plants:

  • Trixis michuacana var. longifolia: The fresh flowers of this medicinal plant are a known source of this compound.[1]

  • Comptonia peregrina (Sweetfern): This shrub, native to eastern North America, contains this compound in its roots and stems.[1]

  • Melicope latifolia: The bark of this plant has been found to contain this compound.[2][3][4]

  • Morinda citrifolia (Noni): The leaves of the noni plant are another source of this compound.

  • Ziziphus jujuba (Jujube): The fruit of the jujube tree also contains this compound.

It is important to note that the concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Further quantitative analyses are required to establish a comprehensive database of its distribution and concentration in the plant kingdom.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. The final step in the formation of this compound is the methylation of the carboxylic acid group of p-coumaric acid. This reaction is catalyzed by specific enzymes known as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs).

Biosynthesis of this compound

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound across a wide range of plant species. Most studies have focused on its precursor, p-coumaric acid, or its ethyl ester. The table below summarizes the available data for p-coumaric acid and its ethyl ester in hemp roots as a reference, highlighting the need for more targeted quantitative studies on this compound.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Cannabis sativa L.Rootp-Coumaric acid2.61
Cannabis sativa L.RootEthyl p-coumarate6.47

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from plant tissues. Optimization of solvent systems and extraction conditions may be necessary for different plant materials.

Extraction Workflow
Materials:

  • Dried and powdered plant material
  • Organic solvents (e.g., methanol, ethanol, chloroform)
  • Filter paper
  • Rotary evaporator
  • Chromatography supplies (e.g., silica gel, columns, and eluents) for purification

Procedure:

  • Sample Preparation: Collect fresh plant material and air-dry or freeze-dry it to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in a suitable organic solvent (e.g., methanol) at room temperature for an extended period (e.g., 24-48 hours), with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel to isolate this compound. The choice of eluent will depend on the polarity of the compound and the other components in the extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of phenolic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude or purified plant extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set the HPLC parameters, including the mobile phase gradient, flow rate, column temperature, and UV detection wavelength (typically around 310 nm for p-coumaric acid derivatives).

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Derivatization agent (e.g., BSTFA) for non-volatile compounds

Procedure:

  • Sample Preparation and Derivatization: A known amount of the plant extract is dried and then derivatized to increase its volatility. This is often done by silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Identification: Identify this compound by comparing the mass spectrum of the corresponding peak with a reference spectrum from a database (e.g., NIST library) and by comparing its retention index with known values.

Signaling Pathways

The role of this compound as a signaling molecule in plants is an emerging area of research. While much of the focus has been on its precursor, p-coumaric acid, and other related phenolic compounds like salicylic acid and jasmonic acid, there is evidence to suggest that this compound also plays a role in plant defense responses.

In jujube fruit, for example, both p-coumaric acid and this compound have been shown to induce defense responses against the fungal pathogen Alternaria alternata. This induced resistance involves the activation of genes encoding pathogenesis-related (PR) proteins and the enhancement of the phenylpropanoid pathway, suggesting a signaling role for these compounds in triggering the plant's immune system.

Furthermore, studies on the interaction between plants and pathogens have shown that plant-derived phenolic compounds can influence bacterial virulence. For instance, p-coumaric acid has been found to repress the expression of the Type III Secretion System (T3SS) genes in the plant pathogen Dickeya dadantii, thereby potentially reducing its ability to cause disease. While this study focused on p-coumaric acid, it opens up avenues for investigating whether this compound has similar or distinct effects on pathogen gene expression.

The signaling pathways through which this compound exerts its effects are likely to be complex and may involve crosstalk with other well-established plant hormone signaling pathways, such as those for salicylic acid and jasmonic acid, which are key regulators of plant defense.

Hypothesized Signaling Role

Conclusion

This compound is a plant-derived natural product with significant potential for applications in research and drug development. This guide has provided a comprehensive overview of its known natural sources, biosynthetic pathway, and emerging roles in plant signaling. While our understanding of this compound is growing, further research is needed to fully elucidate its quantitative distribution in the plant kingdom and the intricate details of its signaling functions. The experimental protocols outlined here provide a foundation for researchers to further explore and quantify this promising bioactive molecule.

References

The Biosynthesis of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenylpropanoid with a range of biological activities, making it a molecule of interest for researchers in various fields, including drug development. Its biosynthesis is a multi-step enzymatic process originating from the essential amino acid L-phenylalanine. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for scientific and research applications.

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. This pathway transforms L-phenylalanine into p-coumaroyl-CoA, a key intermediate. Subsequently, p-coumaric acid, derived from p-coumaroyl-CoA, undergoes methylation to yield this compound. The key enzymes orchestrating this transformation are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and a specific S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase, Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT).

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound can be delineated into four principal enzymatic steps:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a committed step in the phenylpropanoid pathway.[1]

  • Hydroxylation of Cinnamic Acid: The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position to form p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2][3][4]

  • Activation of p-Coumaric Acid: Before methylation of the carboxyl group, p-coumaric acid is typically activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. This activation is carried out by 4-Coumarate-CoA Ligase (4CL) , an enzyme that catalyzes the ATP-dependent ligation of CoA to the carboxyl group of p-coumaric acid.[5]

  • Methylation of p-Coumaric Acid: The final step is the methylation of the carboxyl group of p-coumaric acid to form this compound. This reaction is catalyzed by a specific Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. It is important to note that while the formation of p-coumaroyl-CoA is a key intermediate for many downstream phenylpropanoids, evidence suggests that CCMT can directly methylate p-coumaric acid.

Biosynthesis_of_Methyl_p_Coumarate L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid NH3 p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid NADPH + H+ + O2 NADP+ + H2O p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA ATP + CoA AMP + PPi Methyl_p_Coumarate This compound p_Coumaric_Acid->Methyl_p_Coumarate SAM SAH PAL PAL PAL->L_Phenylalanine C4H C4H C4H->trans_Cinnamic_Acid FourCL 4CL FourCL->p_Coumaric_Acid CCMT CCMT CCMT->p_Coumaric_Acid

Biosynthesis pathway of this compound.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes involved in this compound biosynthesis are crucial for understanding the efficiency and regulation of the pathway. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate. The catalytic efficiency is often represented by the kcat/Km ratio. Below are tables summarizing the kinetic parameters for PAL, C4H, 4CL, and CCMT from various plant sources.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

Plant SourceSubstrateKm (mM)Vmax (units)Reference
Trichosporon cutaneumL-Phenylalanine5.0 ± 1.1-
Musa cavendishiiL-Phenylalanine1.450.15 (µmol/min/mg protein)
Pyrus bretschneideri (PbPAL1)L-Phenylalanine0.042 ± 0.0031.23 ± 0.04 (nmol/min/µg protein)
Pyrus bretschneideri (PbPAL2)L-Phenylalanine0.051 ± 0.0041.57 ± 0.06 (nmol/min/µg protein)
Anthoceros agrestis (AaPAL1)L-Phenylalanine0.23 ± 0.03-
Anthoceros agrestis (AaPAL2)L-Phenylalanine0.18 ± 0.02-

Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H)

Plant SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Glycine max (GmC4H2)trans-Cinnamic Acid6.438 ± 0.743.6 ± 0.15
Glycine max (GmC4H14)trans-Cinnamic Acid2.74 ± 0.1856.38 ± 0.73
Glycine max (GmC4H20)trans-Cinnamic Acid3.83 ± 0.440.13
Helianthus tuberosustrans-Cinnamic Acid~2-

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

Plant SourceSubstrateKm (µM)Vmax (nkat/mg protein)Reference
Populus trichocarpa x deltoidesp-Coumaric Acid80-
Arabidopsis thaliana (At4CL2)p-Coumaric Acid110-
Arabidopsis thaliana (At4CL4)p-Coumaric Acid110 ± 102.8 ± 0.1
Arabidopsis thaliana (At4CL4)Ferulic Acid20 ± 22.3 ± 0.1
Arabidopsis thaliana (At4CL4)Sinapic Acid15 ± 21.1 ± 0.1

Table 4: Kinetic Parameters of Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT)

Plant SourceSubstrateKm (µM)Vmax (pkat/mg protein)Reference
Ocimum basilicum (CCMT1)p-Coumaric Acid69 ± 112400 ± 100
Ocimum basilicum (CCMT1)Cinnamic Acid124 ± 113500 ± 100
Ocimum basilicum (CCMT2)p-Coumaric Acid91 ± 114300 ± 200
Ocimum basilicum (CCMT2)Cinnamic Acid163 ± 136600 ± 200
Ocimum basilicum (CCMT3)p-Coumaric Acid350 ± 501200 ± 100
Ocimum basilicum (CCMT3)Cinnamic Acid196 ± 222100 ± 100

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of biosynthetic pathways. The following sections provide methodologies for the key experiments cited in this guide.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, and 10% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Substrate Solution: 50 mM L-phenylalanine in 100 mM Tris-HCl (pH 8.8).

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add the powdered tissue to ice-cold extraction buffer (e.g., 1 g tissue per 5 mL buffer).

    • Homogenize the mixture on ice.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Pre-warm the substrate solution to 37°C.

    • Initiate the reaction by adding a known volume of the enzyme extract (e.g., 100 µL) to the substrate solution (e.g., 900 µL).

    • Incubate the reaction mixture at 37°C.

    • Monitor the increase in absorbance at 290 nm for a set period (e.g., 30-60 minutes) using a spectrophotometer.

    • A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA290/min).

    • Use the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε = 10,000 M-1cm-1) to calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein.

Protocol 2: Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay

This assay typically involves a coupled reaction where the product, p-coumaric acid, is detected, often using radiolabeled substrate for sensitivity.

Materials:

  • Microsomal fraction from plant tissue

  • [14C]-trans-Cinnamic acid

  • NADPH

  • Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v)

Procedure:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Enzyme Assay:

    • The reaction mixture should contain the microsomal preparation, [14C]-trans-cinnamic acid, and NADPH in the reaction buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding acid (e.g., HCl).

    • Extract the phenolic compounds with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Concentrate the organic extract and spot it onto a TLC plate.

    • Develop the TLC plate using the appropriate solvent system.

    • Visualize the radioactive spots corresponding to trans-cinnamic acid and p-coumaric acid using autoradiography or a phosphorimager.

    • Scrape the spots from the plate and quantify the radioactivity using liquid scintillation counting.

  • Calculation of Activity:

    • Calculate the amount of p-coumaric acid formed based on the radioactivity and the specific activity of the [14C]-trans-cinnamic acid.

    • Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of the p-coumaroyl-CoA thioester, which has a characteristic absorbance maximum around 333 nm.

Materials:

  • Plant protein extract

  • Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM CoA.

  • Substrate Solution: 2 mM p-coumaric acid.

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Prepare a crude protein extract from plant tissue as described in Protocol 1.

  • Enzyme Assay:

    • Combine the reaction buffer and the enzyme extract in a cuvette.

    • Initiate the reaction by adding the p-coumaric acid substrate solution.

    • Immediately monitor the increase in absorbance at 333 nm at room temperature.

  • Calculation of Activity:

    • Use the molar extinction coefficient of p-coumaroyl-CoA at 333 nm (ε ≈ 21,000 M-1cm-1) to calculate the enzyme activity.

    • Express the activity in units per mg of protein.

Protocol 4: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) Enzyme Activity Assay

This assay typically uses a radiolabeled methyl donor (SAM) and quantifies the radiolabeled this compound product.

Materials:

  • Plant protein extract

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate: p-coumaric acid.

  • Methyl Donor: [14C]-S-adenosyl-L-methionine ([14C]-SAM).

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Extraction:

    • Prepare a crude protein extract from plant tissue.

  • Enzyme Assay:

    • The reaction mixture should contain the protein extract, p-coumaric acid, and [14C]-SAM in the reaction buffer.

    • Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding acid.

    • Extract the methylated product, this compound, with ethyl acetate.

  • Product Quantification:

    • Evaporate the ethyl acetate and redissolve the residue in a small volume of solvent.

    • Quantify the radioactivity of the product using liquid scintillation counting.

  • Calculation of Activity:

    • Calculate the amount of this compound formed based on the radioactivity and the specific activity of the [14C]-SAM.

    • Express the enzyme activity in pkat or nkat per mg of protein.

Protocol 5: HPLC Analysis of this compound and its Precursors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenylpropanoids.

Materials:

  • Plant tissue

  • Extraction Solvent: 80% methanol.

  • HPLC system with a C18 column and a UV or photodiode array (PDA) detector.

  • Mobile Phase: A gradient of two solvents is typically used, for example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Standards: Authentic standards of L-phenylalanine, trans-cinnamic acid, p-coumaric acid, and this compound.

Procedure:

  • Sample Extraction:

    • Homogenize fresh or freeze-dried plant tissue in the extraction solvent.

    • Sonciate or vortex the mixture to ensure thorough extraction.

    • Centrifuge to pellet the solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC system.

    • Run a solvent gradient to separate the compounds. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar compounds.

    • Monitor the elution of compounds at a specific wavelength (e.g., 280 nm or 310 nm) or use a PDA detector to scan a range of wavelengths.

  • Quantification:

    • Identify the peaks corresponding to the target compounds by comparing their retention times and UV spectra with those of the authentic standards.

    • Generate a standard curve for each compound using known concentrations of the standards.

    • Quantify the amount of each compound in the plant extract by relating the peak area to the standard curve.

Experimental_Workflow_HPLC Start Plant Tissue Sample Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Quantification using Standard Curves Detection->Quantification End Results Quantification->End

Workflow for HPLC analysis of phenylpropanoids.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of this compound, from the initial steps of the phenylpropanoid pathway to the final methylation reaction. The compilation of quantitative kinetic data and comprehensive experimental protocols offers a valuable resource for researchers actively engaged in the study of this pathway. The provided visualizations aim to further clarify the complex relationships between the metabolites, enzymes, and experimental procedures. A thorough understanding of this biosynthetic pathway is essential for metabolic engineering efforts aimed at enhancing the production of this compound and for elucidating its physiological roles in plants and its potential applications in various industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. As an ester derivative of p-coumaric acid, it is found in various plant species and demonstrates notable potential in therapeutic applications, including anti-inflammatory, antioxidant, and anti-melanogenic activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its mechanisms of action, including key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound, also known as methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with a hydroxyl group and a methyl acrylate group. This structure contributes to its solubility in various organic solvents and its characteristic spectral properties.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 137-141 °C
Boiling Point 306.6 ± 17.0 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Chloroform. Practically insoluble in water.
Maximum UV Absorption 315 nm (in Methanol)
CAS Number 19367-38-5
Spectral Data
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the vinyl protons of the acrylate group, the methyl ester protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretching), the carbonyl group of the ester (C=O stretching), the carbon-carbon double bond (C=C stretching) of the vinyl group, and the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and purification of this compound, compiled from various sources to provide a comprehensive guide.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from p-coumaric acid using a classic acid-catalyzed esterification reaction.

Materials:

  • p-Coumaric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Evaporation: Filter off the drying agent and evaporate the solvent to yield the crude this compound.

Extraction of this compound from Natural Sources (e.g., Alpinia blepharocalyx)

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., rhizomes of Alpinia blepharocalyx)

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Standard laboratory equipment for extraction and chromatography

Procedure:

  • Maceration: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the combined methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

  • Fractionation: The ethyl acetate fraction, which is likely to contain this compound, is then concentrated.

Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluting solvents (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane), is often effective.

  • Fraction Collection: Collect fractions of the eluate in a systematic manner.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and tyrosinase inhibitory effects being of particular interest.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by suppressing the phosphorylation of both IκBα and the p65 subunit of NF-κB. This inhibition prevents the degradation of IκBα and blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Phosphorylated_IκBα P-IκBα NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus Translocates to Methyl_p_coumarate This compound Methyl_p_coumarate->IKK Inhibits Ubiquitination_Degradation Ubiquitination & Degradation Phosphorylated_IκBα->Ubiquitination_Degradation Leads to Ubiquitination_Degradation->NF-κB (p50/p65) Releases DNA DNA NF-κB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Tyrosinase Inhibition and Anti-Melanogenic Activity

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Melanin is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.

Studies have shown that esters of p-coumaric acid can act as non-competitive inhibitors of tyrosinase. This mode of inhibition suggests that this compound does not bind to the active site of the enzyme where the substrate (L-tyrosine) binds, but rather to an allosteric site. This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

Tyrosinase_Inhibition cluster_melanogenesis Melanin Biosynthesis L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Enzyme) L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA Tyrosinase->L-DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes L-DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Further reactions Methyl_p_coumarate This compound Methyl_p_coumarate->Tyrosinase Non-competitive inhibition

Caption: Non-competitive inhibition of tyrosinase by this compound.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as the NF-κB pathway in inflammation and the tyrosinase pathway in melanogenesis, underscores its potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this versatile molecule. The detailed protocols and pathway diagrams are intended to facilitate experimental design and a deeper understanding of its mechanisms of action. Further research into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

Methyl p-Coumarate: A Technical Guide to Solubility and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for researchers in drug discovery and development to formulate effective delivery systems and conduct robust in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility of this compound, details experimental protocols for its determination, and explores its interactions with key biological signaling pathways.

I. Solubility of this compound

Quantitative Solubility Data

The most specific quantitative solubility data currently available for this compound is in dimethyl sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (561.23 mM)Requires sonication and heating to 60°C to achieve

It is important to note that achieving this concentration in DMSO requires energy input in the form of sonication and heat.

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several common laboratory solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
MethanolSoluble
Solubility of p-Coumaric Acid (for reference)

In the absence of extensive data for this compound, the solubility of its parent compound, p-coumaric acid, can provide some insight into its likely behavior in different solvent classes. One study systematically measured the solubility of p-coumaric acid in a range of pure solvents at various temperatures using a gravimetric method[1][2]. While the esterification to this compound will alter the polarity and hydrogen bonding capacity, the general trends may be informative.

Table 3: Mole Fraction Solubility of p-Coumaric Acid in Various Solvents at 298.15 K (25°C) and 313.15 K (40°C)

SolventMole Fraction (x1) at 298.15 KMole Fraction (x1) at 313.15 K
Methanol0.13120.2031
Ethanol0.10370.1634
1-Propanol0.08910.1423
2-Propanol0.08230.1325
1-Butanol0.07640.1241
2-Methyl-1-propanol0.06520.1073
Acetone0.14280.2187
Methyl Acetate0.06890.1105
Ethyl Acetate0.05930.0968

Data extracted from Ji et al., 2016.[1][2]

II. Experimental Protocols

Determination of Solubility via Isothermal Shake-Flask Method

The following protocol is a standard method for determining the equilibrium solubility of a solid compound in a solvent. This method is adapted from established procedures for similar phenolic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid, purity ≥98%)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration of the diluted sample and the dilution factor.

III. Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular growth.

Inhibition of NF-κB and AP-1 Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors play a critical role in the expression of pro-inflammatory genes. The general mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of inhibitor of κB (IκBα), which otherwise allows NF-κB to translocate to the nucleus and initiate transcription. Similarly, it can suppress the phosphorylation of key components of the AP-1 pathway, such as c-Jun and c-Fos.

NFkB_AP1_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., PMA) cluster_pathway Signaling Cascade cluster_nucleus Nucleus Stimulus PMA IKK IKK Complex Stimulus->IKK JNK_ERK JNK/ERK Stimulus->JNK_ERK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 (c-Jun/c-Fos) JNK_ERK->AP1 phosphorylates AP1_nuc Active AP-1 AP1->AP1_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1_nuc->Gene Methyl_p_coumarate This compound Methyl_p_coumarate->IKK inhibits Methyl_p_coumarate->JNK_ERK inhibits

Figure 1: Inhibition of NF-κB and AP-1 pathways by this compound.

Role in Lignin Biosynthesis

In plant biochemistry, this compound and related p-coumarate esters are involved in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls. Specifically, p-coumarates can act as radical transfer agents, facilitating the polymerization of monolignols like sinapyl alcohol. This process is crucial for the formation of the lignin polymer.

Lignin_Biosynthesis cluster_precursors Precursors cluster_reaction Enzymatic Reaction cluster_polymer Polymerization SA Sinapyl Alcohol (Monolignol) SA_rad Sinapyl Alcohol Radical SA->SA_rad forms MpC This compound Peroxidase Peroxidase / H₂O₂ MpC->Peroxidase MpC_rad This compound Radical Peroxidase->MpC_rad oxidation MpC_rad->SA radical transfer Lignin Lignin Polymer SA_rad->Lignin polymerizes to form

Figure 2: Role of this compound in radical transfer during lignin biosynthesis.

IV. Experimental Workflow

The logical progression for handling and analyzing the solubility of this compound in a research setting is outlined below.

Solubility_Workflow A Compound Acquisition (this compound, >98%) C Preparation of Supersaturated Solution A->C B Solvent Selection (e.g., DMSO, Ethanol, etc.) B->C D Isothermal Equilibration (Shake-Flask Method) C->D E Sample Collection & Filtration D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Data Processing & Solubility Calculation F->G H Results Reporting G->H

Figure 3: Experimental workflow for determining the solubility of this compound.

V. Conclusion

This technical guide provides a consolidated resource on the solubility and biological interactions of this compound for researchers and professionals in the fields of chemistry, pharmacology, and drug development. While there is a clear need for more extensive quantitative solubility data across a broader range of solvents, the information and protocols presented herein offer a solid foundation for initiating and conducting further research. The elucidation of its inhibitory effects on key inflammatory signaling pathways underscores its potential as a therapeutic agent, warranting continued investigation into its formulation and delivery.

References

The Multifaceted Biological Activities of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound found in a variety of plant species, has garnered significant attention within the scientific community for its diverse range of biological activities. As a derivative of p-coumaric acid, this esterified form often exhibits enhanced bioavailability, making it a compound of interest for potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Antioxidant Activity

This compound has been investigated for its antioxidant properties, primarily its ability to scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is still emerging, studies on related coumarin derivatives provide valuable insights into its potential efficacy.

Quantitative Data: Antioxidant Activity of Coumarin Derivatives
AssayCompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical Scavenging 7-hydroxy-4-methylcoumarin712.85Ascorbic acid829.85
Nitric Oxide Scavenging 7-hydroxy-4-methylcoumarin648.63Ascorbic acid3083.18[1]

Note: Data for 7-hydroxy-4-methylcoumarin is presented as a proxy for the antioxidant potential of coumarin derivatives.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH working solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals from sodium nitroprusside.

  • Reaction Mixture: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and various concentrations of this compound is prepared.

  • Incubation: The mixture is incubated at room temperature for 150 minutes.

  • Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

  • Absorbance Measurement: The absorbance of the resulting chromophore is measured at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.[1]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators
Cell LineStimulantMediatorConcentration of this compound (µM)% Inhibition (approx.)
A549PMAIL-650~50%
A549PMAIL-850~40%
A549PMAMCP-150~45%
A549PMAICAM-150~35%
Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli (LPS, PMA) Stimuli (LPS, PMA) IKK IKK Stimuli (LPS, PMA)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Inflammatory Genes (IL-6, IL-8, etc.) Inflammatory Genes (IL-6, IL-8, etc.) Nucleus->Inflammatory Genes (IL-6, IL-8, etc.) activates transcription This compound This compound This compound->IKK inhibits AP1_Inhibition cluster_cytoplasm Cytoplasm Stimuli (PMA) Stimuli (PMA) MAPK Cascade MAPK Cascade Stimuli (PMA)->MAPK Cascade activates c-Fos/c-Jun c-Fos/c-Jun MAPK Cascade->c-Fos/c-Jun phosphorylates AP-1 Complex AP-1 Complex c-Fos/c-Jun->AP-1 Complex forms Nucleus Nucleus AP-1 Complex->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription This compound This compound This compound->MAPK Cascade inhibits Melanogenesis_Inhibition α-MSH α-MSH MC1R MC1R α-MSH->MC1R binds cAMP cAMP MC1R->cAMP activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase, TRP-1, TRP-2 Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase, TRP-1, TRP-2 upregulates expression Melanin Melanin Tyrosinase, TRP-1, TRP-2->Melanin catalyze synthesis This compound This compound This compound->MITF downregulates

References

Potential Therapeutic Applications of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl p-coumarate, a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. As an esterified derivative of p-coumaric acid, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the current research on the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism involves the suppression of key inflammatory mediators and signaling pathways.

In Vitro Studies

In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell lines. For instance, in phorbol 12-myristate 13-acetate (PMA)-stimulated A549 human airway epithelial cells, this compound suppressed the secretion of IL-6, IL-8, MCP-1, and ICAM-1.[1][2] Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibited the production of TNF-α, IL-1β, IL-6, and MCP-1.[1][3]

The anti-inflammatory action of this compound is largely attributed to its ability to modulate the NF-κB and AP-1 signaling pathways.[1] It has been observed to inhibit the phosphorylation of IκBα and p65, key components of the NF-κB pathway, as well as the phosphorylation of c-Jun and c-Fos, components of the AP-1 pathway, thereby preventing their nuclear translocation and subsequent activation of inflammatory gene expression.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound ConcentrationMeasured ParametersResultsReference
A549PMA (10 nM)5, 10, 25, 50, 100 µMIL-6, IL-8, MCP-1, ICAM-1 secretionDose-dependent suppression of all measured parameters.
RAW264.7LPSNot specifiedTNF-α, IL-1β, IL-6, MCP-1 secretionInhibitory effect on all measured cytokines.
A549PMA (10 nM)0-100 µMNF-κB (p-NF-κB, p-IκB) and AP-1 (p-c-Fos, p-c-Jun) activationInhibition of NF-κB and AP-1 activation.
In Vivo Studies

The anti-inflammatory potential of this compound has been validated in animal models of inflammatory diseases. In an ovalbumin (OVA)-induced mouse model of allergic asthma, oral administration of this compound (5 mg/kg) effectively inhibited the increase of eosinophils, Th2 cytokines (IL-4, IL-5, IL-13), and MCP-1 in bronchoalveolar lavage fluid (BALF). It also reduced serum IgE levels, immune cell influx, mucus secretion, and the expression of iNOS and COX-2 in the lungs. These effects were associated with the inactivation of NF-κB in the lung tissue.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DosageKey FindingsReference
MiceAllergic Asthma (OVA-induced)5 mg/kg (p.o.)Reduced eosinophils, Th2 cytokines, MCP-1 in BALF; Reduced serum IgE; Reduced immune cell influx and mucus secretion; Decreased iNOS/COX-2 expression; Inactivated NF-κB.
Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and AP-1 signaling pathways.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound and its derivatives have shown promise as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

In Vitro Studies

Studies have demonstrated that this compound can inhibit the proliferation of melanoma cells. It exhibited cytotoxicity against B16-F10 murine melanoma cells with an IC50 of 130 µM. The enone moiety in its structure is considered crucial for its cytotoxic activity. Furthermore, derivatives of p-coumaric acid have been synthesized and shown to have potent in vitro antitumor effects, including against triple-negative breast cancer cell lines (MDA-MB-231) and the ability to bypass multidrug resistance.

Esterification of p-coumaric acid, creating compounds like ethyl p-coumarate and n-butyl p-coumarate, has been shown to improve cytotoxicity against B16-F10 melanoma cells compared to the parent compound. These esters were more efficient at inducing tumor cell death and controlling cell proliferation at lower doses.

Table 3: In Vitro Anticancer Effects of this compound and Derivatives

CompoundCell LineIC50Key FindingsReference
This compoundB16-F10 (murine melanoma)130 µMCytotoxic activity.
Dearomatized p-coumaric acid derivativesMDA-MB-231, MCF-7 (breast cancer)Not specifiedPotent antitumor activity, bypassed multidrug resistance.
Ethyl p-coumarate, n-butyl p-coumarateB16-F10 (murine melanoma)Not specifiedMore efficient at inducing cell death and controlling proliferation than p-coumaric acid.
In Vivo Studies

In a metastatic melanoma model, n-butyl p-coumarate, a derivative of p-coumaric acid, significantly decreased the lung tumor load in mice inoculated with B16-F10 melanoma cells. This effect was associated with the stimulation of NK and CD8 T cell activation.

G cluster_workflow In Vivo Anticancer Experimental Workflow Animal_Model C57BL/6 Mice Treatment n-butyl p-coumarate (2 mg/animal, i.p.) for 5 consecutive days Animal_Model->Treatment Tumor_Inoculation B16-F10 Melanoma Cell Inoculation (i.v.) on day 3 of treatment Treatment->Tumor_Inoculation Immune_Analysis Analyze Splenocyte Activation (CD69 expression on NK and CD8 T cells) Treatment->Immune_Analysis Endpoint Assess Lung Tumor Nodules (15 days post-inoculation) Tumor_Inoculation->Endpoint

Figure 2: In vivo anticancer experimental workflow.

Anti-melanogenic Activity

This compound has been investigated for its effects on melanin synthesis, suggesting its potential use as a hypopigmenting agent.

In B16 mouse melanoma cells, this compound was found to inhibit melanin formation. Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase in vitro (IC50 of 3 µM for p-coumaric acid vs. 30 µM for this compound), this compound was more effective at inhibiting cellular melanin synthesis in human epidermal melanocytes. This difference is likely due to the higher permeability of the more hydrophobic methyl ester across cell membranes.

Table 4: Anti-melanogenic Effects of this compound

SystemCompoundIC50 (Tyrosinase Inhibition)Cellular Melanin SynthesisKey FindingsReference
In vitro (human tyrosinase)p-Coumaric acid3 µMLess effectiveStronger enzyme inhibitor.
In vitro (human tyrosinase)This compound30 µMMore effectiveMore effective in a cellular context.
B16 mouse melanoma cellsThis compoundNot applicableInhibitedSuppressed melanin formation.

Other Potential Therapeutic Applications

Neuroprotective Effects

While most research has focused on p-coumaric acid, the neuroprotective potential of its derivatives like this compound is an emerging area of interest. P-coumaric acid has demonstrated neuroprotective effects in various models of neurodegeneration and cerebral ischemia by reducing oxidative stress and neuronal death. Given the enhanced bioavailability often seen with esterified forms, this compound warrants further investigation in this area.

Antifungal and Antibacterial Activity

This compound has been reported to have antibacterial properties and a strong in vitro inhibitory effect on the fungus Alternaria alternata and other pathogens.

Trypanocidal Activity

Derivatives of p-coumaric acid have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. While this compound itself showed low potency, other ester derivatives demonstrated improved trypanocidal activity.

Experimental Protocols

In Vitro Anti-inflammatory Assay (A549 cells)
  • Cell Culture: A549 human airway epithelial cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with 10 nM of phorbol 12-myristate 13-acetate (PMA) for 18 hours to induce an inflammatory response.

  • Analysis: The levels of secreted cytokines and chemokines (IL-6, IL-8, MCP-1, ICAM-1) in the cell culture supernatant are measured using commercially available ELISA kits. Cell viability can be assessed using an MTT or similar assay.

In Vivo Allergic Asthma Model
  • Animals: BALB/c mice are typically used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).

  • Challenge: Mice are subsequently challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).

  • Treatment: this compound (e.g., 5 mg/kg) is administered orally (p.o.) daily during the challenge period.

  • Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13, MCP-1) by ELISA. Serum is collected to measure IgE levels. Lungs can be harvested for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus) and protein expression analysis (e.g., Western blot for iNOS, COX-2, NF-κB).

Conclusion

This compound is a promising natural compound with a wide range of therapeutic applications. Its well-documented anti-inflammatory effects, mediated through the NF-κB and AP-1 pathways, make it a strong candidate for the development of treatments for inflammatory conditions such as asthma. Furthermore, its emerging anti-cancer and anti-melanogenic properties, coupled with a favorable safety profile, highlight its potential in oncology and dermatology. The enhanced cellular activity of this compound compared to its parent compound, p-coumaric acid, underscores the importance of esterification in improving the bioavailability and efficacy of phenolic compounds. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health.

References

A Comprehensive Review of Methyl p-Coumarate: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as methyl (E)-3-(4-hydroxyphenyl)acrylate, is the methyl ester of p-coumaric acid.[1] Its chemical structure and basic properties are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [2]
Appearance Crystalline Solid
CAS Number 3943-97-3
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]

Synthesis of this compound

This compound is commonly synthesized through the Fischer esterification of its parent compound, p-coumaric acid. This method involves reacting p-coumaric acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), under reflux conditions. The use of excess methanol helps to drive the equilibrium towards the formation of the ester.

Detailed Experimental Protocol: Fischer Esterification

A general protocol for the synthesis of this compound via Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid in a large excess of methanol (e.g., 0.33 M solution).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar equivalent of the carboxylic acid) to the solution.[3]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with constant stirring.[3] The reaction temperature is dictated by the boiling point of methanol.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

A visual representation of the synthesis workflow is provided below.

G cluster_synthesis Synthesis Workflow p-Coumaric Acid p-Coumaric Acid Reflux Reflux p-Coumaric Acid->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification This compound This compound Work-up & Purification->this compound

A simplified workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and melanin-inhibiting properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It has been shown to suppress the secretion of pro-inflammatory cytokines and chemokines. In phorbol 12-myristate 13-acetate (PMA)-stimulated A549 human lung adenocarcinoma cells, this compound (at concentrations of 5, 10, 25, 50, and 100 μM) inhibited the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1). Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it had an inhibitory effect on tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and MCP-1.

The anti-inflammatory action of this compound is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. In PMA-stimulated A549 cells, this compound was found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 transcription factor.

G cluster_pathway Anti-inflammatory Signaling Pathway PMA PMA IKK IKKα/β PMA->IKK activates MAPK MAPKs PMA->MAPK activates This compound This compound This compound->IKK This compound->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Inflammatory Mediators IL-6, IL-8, MCP-1, ICAM-1 NFkB->Inflammatory Mediators upregulates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1->Inflammatory Mediators upregulates

This compound inhibits inflammatory mediator production.
Anticancer Activity

Emerging evidence suggests that this compound and its derivatives possess anticancer properties. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the reviewed literature, studies on related coumarin compounds have shown significant cytotoxic effects. For instance, certain coumarin derivatives have demonstrated potent activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. One study reported that ethyl p-coumarate and n-butyl p-coumarate, derivatives of the parent p-coumaric acid, exhibited cytotoxic and antiproliferative effects against murine B16-F10 and human SK-MEL-25 melanoma cells.

Antifungal Activity

This compound has shown promising antifungal activity against various plant pathogenic fungi. It has been reported to strongly inhibit the in vitro growth of Alternaria alternata, the causative agent of black spot rot in jujube fruit. While specific MIC values for this compound are not widely available, studies on its parent compound, p-coumaric acid, have shown MIC values ranging from 32 to >64 μg/mL against various Candida species.

Melanin Synthesis Inhibition

This compound has been identified as an inhibitor of melanin formation. It has been shown to significantly suppress melanin production in B16 mouse melanoma cells. This effect is attributed to the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.

A common method to assess the tyrosinase inhibitory activity of a compound is the mushroom tyrosinase assay.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound (this compound) at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Substrate Addition: Add a solution of L-DOPA, a substrate for tyrosinase, to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome, the oxidized product of L-DOPA, by measuring the absorbance at a specific wavelength (typically 475 nm) over time.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound are not yet extensively studied. However, research on its parent compound, p-coumaric acid, provides some insights. After oral administration in rats, p-coumaric acid is rapidly absorbed, with a time to reach maximum plasma concentration (Tmax) of approximately 10 minutes and a maximum concentration (Cmax) of 165.7 µmol/L in the portal vein. The metabolism of coumarin and its derivatives has been studied, but specific data on the metabolic fate of this compound in vivo is limited. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Future Perspectives

This compound holds considerable promise as a lead compound for the development of new therapeutic agents. Its multifaceted biological activities, coupled with its natural origin, make it an attractive candidate for further investigation. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the IC50 and MIC values for its various biological activities against a broader range of targets.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying its therapeutic effects, including the identification of specific upstream and downstream targets in key signaling pathways.

  • Pharmacokinetic and Metabolism Studies: Conducting thorough in vivo studies to understand its ADME properties and identify its major metabolites.

  • Structural Optimization: Synthesizing and evaluating derivatives of this compound to improve its potency, selectivity, and pharmacokinetic profile.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and eventually clinical trials to assess their safety and efficacy in treating relevant diseases.

References

The Role of Methyl p-Coumarate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites, methyl p-coumarate, a phenylpropanoid derivative, has emerged as a significant player in these defense mechanisms. This technical guide provides an in-depth exploration of the role of this compound in plant defense, detailing its biosynthesis, its antimicrobial and anti-herbivore activities, and the signaling pathways that regulate its production. This document is intended for researchers, scientists, and drug development professionals interested in leveraging plant-derived compounds for novel applications in agriculture and medicine.

Introduction

This compound is a naturally occurring ester of p-coumaric acid and methanol. It is widely distributed throughout the plant kingdom and has been identified as a key component in plant defense against various stressors. Its precursor, p-coumaric acid, is a central intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites, including flavonoids, lignins, and coumarins.[1][2] The methylation of p-coumaric acid to form this compound is a critical step that can enhance its biological activity and volatility, allowing it to function as both a direct defensive compound and a potential signaling molecule.

This guide will systematically review the current understanding of this compound's function in plant defense, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The key steps are outlined below:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , to produce cinnamic acid.[2][3]

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.[2]

  • p-Coumaric Acid to this compound: The final step involves the methylation of the carboxyl group of p-coumaric acid. This reaction is catalyzed by cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) , which belong to the SABATH family of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

The expression and activity of these biosynthetic enzymes are tightly regulated, particularly in response to biotic stress, through complex signaling networks involving phytohormones such as jasmonic acid and salicylic acid.

cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Methyl_p_Coumarate Methyl_p_Coumarate p_Coumaric_Acid->Methyl_p_Coumarate CCMT (S-adenosyl-L-methionine)

Figure 1: Biosynthetic pathway of this compound.

Role in Plant Defense: Quantitative Data

This compound and its close derivatives have demonstrated significant activity against a range of plant pathogens and herbivores. The following tables summarize the available quantitative data.

Antifungal and Antibacterial Activity
CompoundPathogenActivity TypeValueReference(s)
Decyl dihydroxy-p-coumarateBotrytis cinereaEC5025 µM
Dihydroxylated p-coumarate estersBotrytis cinereaRelative Inhibition100% at 100 µM
Dihydroxylated p-coumarate estersSclerotinia sclerotiorumRelative Inhibition100% at 100 µM
Isopropyl 4-hydroxycinnamatePythium sp.Antifungal ActivityEffective at 10 ppm
Butyl 4-hydroxycinnamatePythium sp.Antifungal ActivityEffective at 10 ppm
p-Coumaric acidBacillus cereusInhibition Zone9 mm
Insecticidal and Anti-herbivore Activity

Signaling Pathways Regulating this compound Production

The production of this compound is intricately linked to the major plant defense signaling pathways, primarily those mediated by jasmonic acid (JA) and salicylic acid (SA). These phytohormones act as key regulators of induced defense responses.

Jasmonic Acid (JA) Signaling

The JA signaling pathway is typically activated in response to wounding and attack by necrotrophic pathogens and herbivorous insects.

  • Signal Perception: Upon stress, the levels of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increase.

  • Derepression of Transcription Factors: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

  • Gene Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes.

  • Upregulation of Biosynthesis: Among the activated genes are those encoding the enzymes of the phenylpropanoid pathway, including PAL, C4H, and 4CL, leading to an increased production of p-coumaric acid and subsequently this compound.

cluster_ja_signaling Jasmonic Acid Signaling Pathway Wounding_Herbivory Wounding / Herbivory JA_Ile JA-Ile Biosynthesis Wounding_Herbivory->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (PAL, C4H, 4CL) MYC2->Defense_Genes activates p_Coumaric_Acid p-Coumaric Acid Biosynthesis Defense_Genes->p_Coumaric_Acid Methyl_p_Coumarate This compound p_Coumaric_Acid->Methyl_p_Coumarate

Figure 2: Jasmonic acid signaling pathway leading to this compound biosynthesis.

Salicylic Acid (SA) Signaling

The SA signaling pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens.

  • SA Accumulation: Pathogen recognition leads to a significant increase in SA levels at the site of infection.

  • NPR1 Activation: SA binds to its receptors, including NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). In its inactive state, NPR1 exists as an oligomer in the cytoplasm. SA binding triggers a conformational change, leading to the monomerization of NPR1 and its translocation to the nucleus.

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, which bind to the promoters of SA-responsive genes, including Pathogenesis-Related (PR) genes.

  • Induction of Phenylpropanoid Pathway: SA signaling also leads to the upregulation of genes in the phenylpropanoid pathway, thereby increasing the pool of precursors for the synthesis of defense compounds, including this compound.

cluster_sa_signaling Salicylic Acid Signaling Pathway Pathogen_Attack Pathogen Attack SA_Accumulation SA Accumulation Pathogen_Attack->SA_Accumulation NPR1_activation NPR1 Activation (monomerization & nuclear import) SA_Accumulation->NPR1_activation TGA TGA Transcription Factors NPR1_activation->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates Phenylpropanoid_Genes Phenylpropanoid Gene Expression (PAL, C4H, 4CL) TGA->Phenylpropanoid_Genes activates Methyl_p_Coumarate This compound Biosynthesis Phenylpropanoid_Genes->Methyl_p_Coumarate

Figure 3: Salicylic acid signaling pathway influencing this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of p-coumaric acid and other phenylpropanoids.

Objective: To extract and quantify this compound from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Water (HPLC grade)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and a UV detector

  • This compound standard

Procedure:

  • Sample Preparation:

    • Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Alternatively, use freeze-dried and ground tissue.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly and incubate at 4°C for 24 hours in the dark.

    • Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • HPLC Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a mobile phase, for example, a gradient of water with 0.1% acetic acid (Solvent A) and methanol with 0.1% acetic acid (Solvent B).

    • Inject 20 µL of the sample into the HPLC system.

    • Set the UV detector to monitor at the wavelength of maximum absorbance for this compound (approximately 310 nm).

    • Run a standard curve with known concentrations of this compound to quantify the amount in the plant extract.

cluster_extraction_workflow Extraction and Quantification Workflow Plant_Tissue Plant Tissue (Fresh or Freeze-dried) Grinding Grinding in Liquid N2 Plant_Tissue->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC HPLC Analysis (C18 column, UV detection) Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Figure 4: Workflow for extraction and quantification of this compound.

In Vitro Antifungal Bioassay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.

Materials:

  • Pure this compound

  • Fungal pathogen culture (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on Potato Dextrose Agar (PDA) to obtain a sporulating culture.

    • Harvest spores by flooding the plate with sterile saline solution and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL in PDB.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well containing the diluted compound.

    • Include a positive control (fungal suspension without the compound) and a negative control (medium only). Also, include a solvent control (fungal suspension with the highest concentration of DMSO used).

    • Incubate the plate at 25°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Insect Feeding Deterrence Bioassay (Leaf Disc No-Choice Test)

Objective: To assess the feeding deterrent activity of this compound against a leaf-chewing insect herbivore.

Materials:

  • This compound

  • Acetone or another suitable volatile solvent

  • Leaf discs from a host plant (e.g., cabbage for a cabbage looper)

  • Insect larvae (e.g., third-instar larvae)

  • Petri dishes with moist filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Treatment of Leaf Discs:

    • Prepare solutions of this compound in acetone at various concentrations.

    • Uniformly apply a known volume of each solution to a leaf disc and allow the solvent to evaporate completely.

    • For the control, treat leaf discs with acetone only.

  • Bioassay Setup:

    • Place one treated leaf disc and one control leaf disc in a Petri dish with moist filter paper.

    • Introduce one pre-starved (for ~4 hours) insect larva into each Petri dish.

    • Replicate each treatment and control multiple times.

  • Data Collection and Analysis:

    • After 24 hours, remove the leaf discs and measure the area consumed using a leaf area meter or by scanning and analyzing the images.

    • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Conclusion and Future Directions

This compound plays a multifaceted role in plant defense, acting as a direct antimicrobial and likely anti-herbivore compound. Its biosynthesis is tightly regulated by the canonical plant defense signaling pathways involving jasmonic and salicylic acid, highlighting its importance as an inducible defense.

For researchers and professionals in drug development, this compound and its derivatives represent a promising source of natural compounds for the development of novel fungicides and insecticides. The methodologies outlined in this guide provide a framework for the continued investigation and quantification of the bioactivity of this and other plant-derived molecules.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in pathogenic fungi and insects.

  • Investigating the potential for this compound to act as a volatile signaling molecule in plant-plant or plant-insect communication.

  • Exploring synergistic interactions between this compound and other plant defense compounds.

  • Optimizing the production of this compound in crop plants through metabolic engineering to enhance disease and pest resistance.

By continuing to unravel the complexities of plant chemical defense, we can harness the power of nature to develop sustainable solutions for agriculture and human health.

References

The Discovery, Isolation, and Technical Profile of Methyl p-Coumarate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities, including anti-melanogenic, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction from natural sources and chemical synthesis, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, the methyl ester of p-coumaric acid, is a phenolic compound found in a variety of plant species. Its discovery has been linked to investigations of traditional medicinal plants, where it was identified as an active constituent responsible for observed biological effects. Notably, it was first isolated from the fresh flowers of the medicinal plant Trixis michuacana var longifolia[1][2]. Subsequent research has identified its presence in other natural sources, including jujube fruit and as a product of lignin depolymerization[3][4].

The scientific interest in this compound stems from its potential therapeutic applications. It has been shown to be a potent inhibitor of melanin formation, acting on the tyrosinase enzyme, and also exhibits significant antifungal and anti-inflammatory activities[1]. This guide will delve into the technical details of its isolation, synthesis, and biological evaluation.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Namemethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Melting Point144-145 °C
AppearanceCrystalline Solid
SolubilitySoluble in Chloroform, DMSO, Methanol
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been compiled from public databases and scientific literature.

Table 1: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR δ (ppm): 3.72 (s, 3H, OCH₃), 6.29 (d, J=15.9 Hz, 1H, Ar-CH=CH), 6.82 (d, J=8.6 Hz, 2H, Ar-H), 7.46 (d, J=8.6 Hz, 2H, Ar-H), 7.61 (d, J=15.9 Hz, 1H, Ar-CH=CH), 9.8 (s, 1H, OH)PubChem CID: 5319562
¹³C NMR δ (ppm): 51.5 (OCH₃), 115.3 (=CH), 116.0 (Ar-C), 126.0 (Ar-C), 130.2 (Ar-C), 145.0 (=CH), 160.0 (Ar-C-OH), 168.0 (C=O)PubChem CID: 5319562
Mass Spectrum (EI-MS) m/z (%): 178 (M+, 55), 147 (100), 119 (31), 91 (19), 65 (15)PubChem CID: 5319562
Infrared (IR) ν (cm⁻¹): 3380 (O-H), 1690 (C=O), 1630 (C=C), 1605, 1515 (aromatic C=C)ResearchGate

Isolation and Synthesis

This compound can be obtained through isolation from natural sources or by chemical synthesis.

Isolation from Natural Sources
  • Extraction:

    • Air-dry and powder the plant material (e.g., flowers of Trixis michuacana).

    • Macerate the powdered material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. This compound is expected to be in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions containing the pure compound.

  • Purification:

    • Recrystallize the isolated solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystalline this compound.

Chemical Synthesis

This compound can be synthesized via Fischer esterification of p-coumaric acid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve p-coumaric acid (1 equivalent) in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, ~5% of the p-coumaric acid weight).

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the ethyl acetate extract under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from methanol/water or by column chromatography on silica gel using an n-hexane/ethyl acetate solvent system to yield pure this compound.

Table 2: Quantitative Yields of this compound

MethodSource/Starting MaterialYieldPurityReference
DepolymerizationHerbaceous Lignin9.1%Not specified
Synthesis (related ester)p-Coumaric Acid (for Ethyl p-coumarate)92%>95%

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities, with its anti-melanogenic and anti-inflammatory effects being the most studied.

Inhibition of Melanogenesis via Tyrosinase Inhibition

This compound has been shown to inhibit the production of melanin. This effect is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin biosynthesis pathway. The proposed mechanism involves the binding of this compound to the active site of tyrosinase, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in melanogenesis.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Oxidation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA MPC This compound MPC->Tyrosinase Inhibition NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB Release Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription MPC This compound MPC->IKK Inhibition

References

Spectroscopic and Biological Profile of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and skin-whitening properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and a visualization of its role in key biological pathways.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.63d16.0H-7
7.44d8.6H-2, H-6
6.83d8.6H-3, H-5
6.31d16.0H-8
5.40 (br s)s--OH
3.77s--OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmAssignment
167.8C-9 (C=O)
160.0C-4
144.9C-7
130.5C-2, C-6
125.1C-1
115.9C-3, C-5
114.0C-8
51.4-OCH₃

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Assignment
3383O-H stretching (phenolic)
1685C=O stretching (ester)
1630C=C stretching (alkene)
1605, 1515Aromatic C=C stretching
1270, 1170C-O stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
178100[M]⁺
14785[M - OCH₃]⁺
11955[M - COOCH₃]⁺
9130[C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

A sample of this compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy:

A small amount of dry this compound (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure good separation. The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including the inhibition of melanin synthesis and anti-inflammatory effects. The following diagrams illustrate the experimental workflow for assessing tyrosinase inhibition and the signaling pathway involved in its anti-inflammatory action.

Melanin Synthesis Inhibition

This compound is known to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway. This inhibitory action makes it a potential agent for skin whitening applications.

Tyrosinase_Inhibition_Assay cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Tyrosinase, Buffer, and Inhibitor/Control Tyrosinase->Mix Substrate L-DOPA Solution Add_Substrate Add L-DOPA Substrate->Add_Substrate Inhibitor This compound (Test Compound) Inhibitor->Mix Control Kojic Acid (Positive Control) Control->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 475 nm over time Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for Tyrosinase Inhibition Assay
Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR activates IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB MPC This compound MPC->IKK inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Genes induces IkB_NFkB->IkB degradation IkB_NFkB->NFkB_nuc translocation

Inhibition of the NF-κB Signaling Pathway

References

Methodological & Application

Protocol for the Extraction of Methyl p-Coumarate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of methyl p-coumarate from plant material. This compound, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-melanogenic activities. This protocol is designed to provide a reproducible method for obtaining this compound for research and drug development purposes. Additionally, this document outlines the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Introduction

This compound is a methyl ester of p-coumaric acid, a hydroxycinnamic acid widely distributed in the plant kingdom. It is found in various plant species and has been identified as a bioactive compound with a range of pharmacological effects. Notably, this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of key transcription factors such as NF-κB and AP-1[1]. This makes it a promising candidate for the development of new therapeutic agents for inflammatory diseases. This protocol details a robust method for the extraction and purification of this compound from plant tissues, enabling further investigation into its biological activities.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly between plant species and tissues. The following table summarizes the reported yields of p-coumaric acid and its esters from various sources to provide an expected range for extraction efficiency.

Plant MaterialCompoundExtraction/Production MethodYieldReference
Hemp (Cannabis sativa L.) RootsEthyl p-coumarate70% Aqueous Ethanol Extraction6.47 mg/g of total extract[2]
Bagasse LigninThis compound"Clip-Off" Strategy with Methanol9.1% of aromatic chemicals[3]
Durva Grass (Cynodon dactylon)p-Coumaric AcidMethanolic Soxhlet Extraction0.48 mg/100 mL of extract

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and quantification of this compound from plant material. The protocol is adapted from established methods for the extraction of related phenolic compounds[2][4].

Materials and Reagents
  • Fresh or dried plant material (e.g., leaves, stems, roots)

  • 70% Ethanol (v/v) in deionized water

  • Methylene chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • Filter paper

  • Standard of this compound (for HPLC analysis)

  • HPLC grade solvents (acetonitrile, methanol, water with 0.1% formic acid)

Extraction Procedure
  • Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder using a blender or a mill.

  • Maceration: Suspend the powdered plant material in 70% aqueous ethanol at a 1:10 (w/v) ratio in a sealed container.

  • Extraction: Agitate the mixture at room temperature for 24-48 hours. Alternatively, for a faster extraction, use a Soxhlet apparatus with 70% ethanol for 6-8 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification
  • Solvent-Solvent Partitioning:

    • Resuspend the crude extract in deionized water.

    • Perform liquid-liquid extraction sequentially with methylene chloride and then ethyl acetate. The less polar this compound is expected to partition into the organic phases.

    • Collect the organic fractions and dry them over anhydrous sodium sulfate.

    • Concentrate the dried organic fractions using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Pack a chromatography column with silica gel slurried in hexane.

    • Dissolve the concentrated organic fraction (from the previous step) in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Analysis: Inject the purified sample and the standard solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the standard curve.

Signaling Pathway and Experimental Workflow

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Leaves, Stems, etc.) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with 70% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (Methylene Chloride, Ethyl Acetate) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound hplc HPLC Quantification pure_compound->hplc

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and AP-1 signaling pathways. The following diagram illustrates the key components of these pathways and the inhibitory action of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_nucleus Nucleus stimulus e.g., PMA, LPS receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK MAPK MAPK Cascade (ERK, JNK, p38) receptor->MAPK p_IκBα p-IκBα IKK->p_IκBα IκBα IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p_IκBα->p65_p50 Degradation p65_p50_IκBα p65/p50-IκBα Complex p65_p50_IκBα->IKK Phosphorylation cJun c-Jun MAPK->cJun Phosphorylation cFos c-Fos MAPK->cFos Phosphorylation p_cJun p-c-Jun cJun->p_cJun p_cFos p-c-Fos cFos->p_cFos AP1 AP-1 (p-c-Jun/p-c-Fos) p_cJun->AP1 p_cFos->AP1 Me_p_Coumarate This compound Me_p_Coumarate->IKK Inhibition Me_p_Coumarate->MAPK Inhibition gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, MCP-1, ICAM-1) p65_p50_nuc->gene_expression Transcription AP1->gene_expression Transcription

Caption: Inhibition of NF-κB and AP-1 signaling pathways by this compound.

References

Application Notes and Protocols: Chemical Synthesis of Methyl p-Coumarate from p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants.[1][2][][4][5] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antifungal properties, making it a compound of interest for pharmaceutical and cosmeceutical research and development. This document provides a detailed protocol for the chemical synthesis of this compound from p-coumaric acid via Fischer esterification, a straightforward and widely used method for ester synthesis.

Reaction Principle

The synthesis is based on the Fischer esterification of p-coumaric acid with methanol, using a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
p-Coumaric acid≥98%Sigma-Aldrich
Methanol (anhydrous)ACS gradeFisher Scientific
Sulfuric acid (conc.)ACS gradeVWR
Sodium bicarbonate (NaHCO₃)ACS gradeEMD Millipore
Anhydrous magnesium sulfate (MgSO₄)ACS gradeAcros Organics
Ethyl acetateACS gradeJ.T.Baker
HexaneACS gradePharmco-AAPER
Deionized water--
Round-bottom flask--
Reflux condenser--
Heating mantle--
Separatory funnel--
Rotary evaporator--
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve p-coumaric acid (e.g., 5.0 g, 30.5 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid, and finally with brine (saturated NaCl solution) (1 x 50 mL).

  • Drying and Solvent Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of a Typical Synthesis of this compound

ParameterValue
Starting Materialp-Coumaric Acid
ProductThis compound
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Typical Yield85-95%
AppearanceCrystalline Solid
Melting Point137-139 °C

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.30 (d, J=16.0 Hz, 1H), 5.85 (s, 1H, -OH), 3.79 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8, 158.0, 144.5, 129.9, 127.0, 115.9, 115.4, 51.6.

  • IR (KBr, cm⁻¹): 3370 (O-H), 1690 (C=O, ester), 1630 (C=C, alkene), 1605, 1515 (C=C, aromatic), 1170 (C-O).

  • Mass Spectrometry (ESI-MS): m/z 179.06 [M+H]⁺.

Diagrams

G cluster_workflow Experimental Workflow for this compound Synthesis A 1. Dissolve p-Coumaric Acid in Methanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux Reaction (4-6 hours) B->C D 4. Cool and Remove Excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Aqueous Work-up (Water, NaHCO3, Brine) E->F G 7. Dry with MgSO4 F->G H 8. Evaporate Solvent G->H I 9. Purify Product (Recrystallization/Chromatography) H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mechanism Fischer Esterification Mechanism p_coumaric_acid p-Coumaric Acid (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)2]+ p_coumaric_acid->protonated_carbonyl + H+ H_plus H+ methanol Methanol (CH3OH) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH3OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ether Protonated Ether Intermediate proton_transfer->protonated_ether water_loss Loss of Water protonated_ether->water_loss protonated_ester Protonated Ester water_loss->protonated_ester - H2O methyl_p_coumarate This compound (R-COOCH3) protonated_ester->methyl_p_coumarate - H+ H2O H2O

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Application Notes and Protocols: Fischer Esterification for Methyl p-Coumarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, an ester derivative of the naturally occurring phenolic compound p-coumaric acid, has garnered significant interest in the pharmaceutical and cosmeceutical industries. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] The Fischer esterification is a straightforward and widely used method for the synthesis of such esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5] This document provides a detailed protocol for the synthesis of this compound via Fischer esterification, optimized reaction parameters, and an overview of its role in key signaling pathways.

Data Presentation

Table 1: Optimized Reaction Parameters for Fischer Esterification of p-Coumaric Acid
ParameterOptimized ValueReference / Rationale
Reactant Molar Ratio (Methanol:p-Coumaric Acid) 20:1An excess of the alcohol (methanol) is used to shift the reaction equilibrium towards the formation of the ester product, maximizing the yield.
Catalyst p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)Strong protic acids are effective catalysts for Fischer esterification.
Catalyst Loading 8% (w/w of p-coumaric acid)This concentration has been shown to be effective in similar esterifications of hydroxycinnamic acids.
Reaction Temperature 65-70 °C (Reflux)The reaction is typically carried out at the reflux temperature of the alcohol used as the solvent to ensure a sufficient reaction rate.
Reaction Time 4-6 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Solvent Methanol (serves as both reactant and solvent)Using the alcohol as the solvent simplifies the reaction setup and ensures a large excess.
Table 2: Expected Yield and Physical Properties of this compound
PropertyValueReference
Typical Yield 80-90%Based on optimized conditions for similar hydroxycinnamic acid esterifications.
Appearance Crystalline Solid
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 144-145 °C
Solubility Soluble in Chloroform, DMSO, Methanol

Experimental Protocols

Materials and Reagents
  • p-Coumaric acid

  • Anhydrous Methanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-coumaric acid in anhydrous methanol (20:1 molar ratio of methanol to p-coumaric acid).

  • Catalyst Addition: While stirring, carefully add the acid catalyst (p-TsOH·H₂O or H₂SO₄) to the solution (8% w/w of p-coumaric acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by TLC, using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the p-coumaric acid spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted p-coumaric acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis p_coumaric_acid p-Coumaric Acid reflux Reflux (65-70°C, 4-6h) p_coumaric_acid->reflux methanol Methanol (excess) methanol->reflux catalyst Acid Catalyst (H⁺) catalyst->reflux evaporation Remove Methanol reflux->evaporation extraction Dissolve in Ethyl Acetate evaporation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate drying->concentration chromatography Column Chromatography (Optional) concentration->chromatography product This compound concentration->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Inhibition by p-Coumaric Acid

p-Coumaric acid has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS).

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->cytokines enzymes Inflammatory Enzymes (iNOS, COX-2) MAPK->enzymes NFkB->cytokines NFkB->enzymes pCA p-Coumaric Acid pCA->MAPK pCA->NFkB

Caption: Inhibition of NF-κB and MAPK pathways by p-coumaric acid.

References

Application Notes and Protocols: "Clip-off" Strategy for Producing Methyl p-Coumarate from Lignin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and experimental protocols for the "clip-off" strategy, a novel and efficient method for producing methyl p-coumarate from herbaceous lignin. This approach focuses on the selective cleavage of ester linkages within the lignin structure through a transesterification process catalyzed by commercial metal chlorides.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in lignin valorization and the sustainable production of valuable platform chemicals.

Introduction

Lignin, the most abundant renewable aromatic biopolymer on Earth, is a promising feedstock for the production of value-added chemicals.[1][3] The "clip-off" strategy offers a direct pathway to obtain this compound, a versatile fine chemical, from herbaceous lignin sources like bagasse. This method relies on the transesterification of the ester linkages present in herbaceous lignin with methanol, facilitated by Lewis acidic metal chlorides such as copper(II) chloride (CuCl₂). The process is characterized by its simplicity and efficiency, providing a significant yield of this compound under relatively mild conditions.

Key Experimental Data

The following tables summarize the quantitative data from studies on the "clip-off" strategy, highlighting the effects of different catalysts and reaction conditions on the yield of this compound and other aromatic products from bagasse lignin.

Table 1: Effect of Different Catalysts on Lignin Depolymerization

CatalystAromatic Product Yield (%)This compound Yield (%)
CuCl₂12.79.1
CuSO₄11.0Not Specified
CuBr₂7.8Not Specified
NaOH~2.5Negligible
HCl4.41.3
H₂SO₄5.62.2
Reaction Conditions: 0.10 g of bagasse lignin, 0.10 mmol of catalyst, 15 mL of methanol, 1.0 MPa of N₂, 155 °C, 4 h.

Table 2: Influence of Reaction Time on Product Yield with CuCl₂ Catalyst

Reaction Time (h)Aromatic Product Yield (%)This compound Yield (%)
210.57.5
412.79.1
Reaction Conditions: 0.10 g of bagasse lignin, 0.10 mmol of CuCl₂, 15 mL of methanol, 1.0 MPa of N₂, 155 °C.

Experimental Workflow and Chemical Pathway

The following diagrams illustrate the experimental workflow for the "clip-off" strategy and the proposed chemical pathway for the transesterification of lignin.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Product Separation cluster_analysis Analysis lignin Herbaceous Lignin (e.g., Bagasse) autoclave Autoclave Reactor lignin->autoclave catalyst Metal Chloride Catalyst (e.g., CuCl₂) catalyst->autoclave methanol Methanol methanol->autoclave conditions Reaction Conditions: - 155 °C - 4 h - 1.0 MPa N₂ - 500 rpm stirring autoclave->conditions filtration Filtration autoclave->filtration extraction Solvent Extraction filtration->extraction purification Purification extraction->purification gcms GC-MS Analysis purification->gcms product This compound gcms->product

Caption: Experimental workflow for the "clip-off" strategy.

chemical_pathway lignin Lignin Polymer with p-Coumarate Ester Linkage intermediate Intermediate Complex lignin->intermediate methanol Methanol (CH₃OH) methanol->intermediate catalyst CuCl₂ (Lewis Acid) catalyst->intermediate product This compound intermediate->product lignin_residue Depolymerized Lignin intermediate->lignin_residue

Caption: Proposed transesterification pathway.

Detailed Experimental Protocols

The following protocol is a detailed methodology for the production of this compound from bagasse lignin using the "clip-off" strategy.

4.1. Materials and Reagents

  • Bagasse Lignin (Organosolv extracted, with residual sugar content < 3.0%)

  • Copper(II) Chloride (CuCl₂, analytical grade)

  • Methanol (CH₃OH, analytical grade)

  • Nitrogen (N₂, high purity)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂, analytical grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

4.2. Equipment

  • 50 mL Autoclave with magnetic stirring and temperature control

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

4.3. Lignin Preparation

Lignin should be extracted from the herbaceous biomass (e.g., bagasse) using an appropriate method like the organosolv process to ensure a high purity starting material. The lignin should be thoroughly dried and ground to a fine powder before use.

4.4. Catalytic Depolymerization Procedure

  • Reactor Charging:

    • Add 0.1 g of dried bagasse lignin to the 50 mL autoclave.

    • Add 0.1 mmol of CuCl₂ catalyst.

    • Add 15 mL of methanol.

  • Reaction Setup:

    • Seal the autoclave securely.

    • Purge the reactor with pure nitrogen three times to remove any residual air.

    • Pressurize the autoclave to 1.0 MPa with nitrogen.

  • Reaction Execution:

    • Begin vigorous stirring at 500 rpm.

    • Heat the autoclave to the target temperature of 155 °C.

    • Maintain the reaction at this temperature for 4 hours.

  • Reaction Quenching and Product Recovery:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the nitrogen pressure.

    • Open the autoclave and transfer the reaction mixture to a flask.

4.5. Product Separation and Purification

  • Removal of Solid Residue:

    • Filter the reaction mixture to separate the liquid phase from the solid lignin residue.

    • Wash the solid residue with a small amount of methanol and combine the filtrate and washings.

  • Solvent Removal:

    • Remove the methanol from the combined filtrate using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dissolve the resulting residue in a suitable volume of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the aqueous phase three times with dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic solution using a rotary evaporator to obtain the crude product.

4.6. Product Analysis and Quantification

  • The composition of the aromatic products and the yield of this compound can be determined using GC-MS analysis.

  • An internal standard (e.g., naphthalene) should be used for accurate quantification.

  • The yield of this compound is calculated based on the initial mass of lignin used.

Conclusion

The "clip-off" strategy presents an effective and straightforward method for the valorization of herbaceous lignin into this compound. The use of inexpensive and commercially available metal chlorides as catalysts makes this process economically attractive. The provided protocols offer a solid foundation for researchers to explore and optimize this reaction for the sustainable production of valuable aromatic chemicals from renewable resources. Further investigations could focus on expanding the range of herbaceous lignin feedstocks and exploring catalyst recycling to enhance the industrial viability of this process.

References

Application Note: Quantification of Methyl p-Coumarate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl p-coumarate is a naturally occurring phenolic compound found in various plant species and is known for its antioxidant and anti-inflammatory properties. Accurate quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control and research purposes. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method employs a C18 stationary phase and an isocratic mobile phase to achieve efficient separation of this compound from other components in the sample. The quantification is performed using a UV detector, where the absorbance is proportional to the concentration of the analyte.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required. The following chromatographic conditions are based on a validated method for a structurally similar compound, 4-methoxycinnamyl p-coumarate, and are expected to provide excellent separation for this compound.[1]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Methanol: Water (70:30 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 320 nm
Run Time Approximately 30 minutes

2. Preparation of Standard Solutions

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary standard stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1.0 - 60.0 µg/mL).[1] These solutions should be filtered through a 0.45 µm membrane filter before injection.[1]

3. Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of this compound from a plant matrix, which can be adapted based on the specific sample type.[1]

  • Drying and Grinding: Dry the plant material in a hot air oven at 50°C and then grind it into a fine powder.[1]

  • Extraction:

    • Maceration: Macerate 20 g of the plant powder in 200 mL of a suitable solvent (e.g., ethyl acetate, which is effective for less polar compounds like this compound) with continuous shaking for 6 hours, followed by standing for 18 hours.

    • Reflux Extraction: Alternatively, soak 20 g of the plant powder in 200 mL of the solvent and reflux for 1 hour.

  • Filtration and Concentration: Filter the extract and evaporate the solvent using a rotary evaporator.

  • Final Sample Solution: Dissolve a known amount of the dried extract in methanol to a suitable concentration for HPLC analysis. Filter the solution through a 0.45 µm membrane filter prior to injection.

Method Validation

The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics based on a validated method for a similar compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterExpected Value
Linearity Range 2.5 - 60.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 10.42 ng/mL
LOQ 31.26 ng/mL

Table 2: Precision

ParameterConcentration (µg/mL)Expected %RSD
Repeatability (Intra-day) 2.53.46
10.03.41
40.01.03
Intermediate Precision (Inter-day) 2.53.14
10.06.07
40.03.70

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Expected Recovery (%)
Low99.08 - 102.75
Medium99.08 - 102.75
High99.08 - 102.75

Visualizations

Experimental Workflow for RP-HPLC Quantification of this compound

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Isocratic Mobile Phase) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (320 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway of Method Validation

validation_pathway cluster_parameters Validation Parameters Validation Method Validation (ICH Guidelines) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness Calibration_Curve r² > 0.999 Linearity->Calibration_Curve Correlation Coefficient Recovery_Studies 98-102% Recovery Accuracy->Recovery_Studies Spike & Recovery RSD_Calculation %RSD < 2% Precision->RSD_Calculation %RSD Signal_to_Noise LOD (S/N=3) LOQ (S/N=10) Sensitivity->Signal_to_Noise S/N Ratio

Caption: Key parameters for HPLC method validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for the Quantitative Analysis of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-031

Abstract

This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a diode-array detector (DAD) for the accurate and precise quantification of methyl p-coumarate. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the determination of this compound in various matrices. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

This compound is the methyl ester of p-coumaric acid, a hydroxycinnamic acid found in a wide variety of plants and food products.[1][2][3] p-Coumaric acid and its derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties, making them of significant interest in the pharmaceutical and nutraceutical industries.[4] Accurate and reliable analytical methods are crucial for the quantification of this compound in research, product development, and quality assurance. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a powerful technique for this purpose, offering high sensitivity, specificity, and reproducibility.[4]

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, a relatively nonpolar compound, is retained on the column and then eluted by a mobile phase consisting of an organic solvent (acetonitrile) and acidified water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The diode-array detector measures the absorbance of the eluate across a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.

Experimental

3.1. Instrumentation and Apparatus

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (e.g., Agilent 1260 Infinity II LC System or similar).

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

3.2. Reagents and Chemicals

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

3.3. Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard, dissolving it in 10 mL of methanol in a volumetric flask, and sonicating for 5 minutes. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

3.4. Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, an appropriate amount is accurately weighed and extracted with methanol using ultrasonication. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system. For liquid samples, direct filtration may be sufficient, or a dilution with the mobile phase might be necessary.

3.5. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 310 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

4.1. Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

4.2. Accuracy

Accuracy was determined by performing recovery studies at three different concentration levels (low, medium, and high). A known amount of this compound was spiked into a blank matrix and the recovery was calculated.

4.3. Precision

Precision was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day and on three different days.

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

Validation ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intra-day< 1.5%
    - Inter-day< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 5.8 min

Experimental Protocols

5.1. Protocol for Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Make up the volume to 10 mL with methanol to obtain a 1000 µg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the mobile phase.

5.2. Protocol for Sample Analysis

  • Prepare the sample extract as described in section 3.4.

  • Set up the HPLC system with the chromatographic conditions specified in section 3.5.

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject 20 µL of the filtered sample into the HPLC system.

  • Record the chromatogram and integrate the peak corresponding to this compound.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC DAD DAD Detector HPLC->DAD Eluate Integration Peak Integration DAD->Integration Chromatogram Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Method_Validation_Flowchart start Method Development validation Method Validation start->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity end Validated Method linearity->end accuracy->end precision->end lod_loq->end specificity->end

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignment for Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenolic compound found in various plants. It is the methyl ester of p-coumaric acid and possesses a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a result, it is a compound of significant interest in phytochemical research, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and verification of such small molecules. This document provides detailed ¹H and ¹³C NMR spectral assignments for this compound in DMSO-d₆, along with a standard protocol for data acquisition.

Chemical Structure and Atom Numbering

The IUPAC name for this compound is methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate. The chemical structure and the atom numbering scheme used for the NMR assignments are shown below. This numbering is crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks (¹H) reference->integrate end integrate->end NMR_Assignment_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) cluster_assignment Structural Assignment h_nmr ¹H NMR (Chemical Shift, Multiplicity, Integration, J-coupling) cosy COSY (¹H-¹H Correlations) h_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h_nmr->hsqc proton_env Proton Environments h_nmr->proton_env c_nmr ¹³C NMR (Chemical Shift) c_nmr->hsqc carbon_backbone Carbon Backbone c_nmr->carbon_backbone connectivity Connectivity cosy->connectivity hsqc->connectivity final_structure Final Structure Assignment proton_env->final_structure carbon_backbone->final_structure connectivity->final_structure

Application Notes and Protocols for Methyl p-Coumarate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenolic compound found in a variety of plants. It is an esterified derivative of p-coumaric acid and has demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a compound of interest for further investigation in drug discovery and development.

These application notes provide an overview of the in vitro applications of this compound, summarizing key findings and providing detailed protocols for its use in cell culture assays.

Biological Activities and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

  • Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties by suppressing the secretion of pro-inflammatory cytokines and chemokines. This is achieved, in part, through the inhibition of the NF-κB and AP-1 signaling pathways.[1]

  • Anticancer Activity: In cancer cell lines, this compound and its derivatives have been shown to induce cytotoxicity and inhibit cell proliferation. The proposed mechanisms include the induction of cell cycle arrest and apoptosis.[2][3]

Data Presentation

Table 1: Cytotoxicity of p-Coumaric Acid and its Esters in Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
p-Coumaric AcidHT-29MTT15024[4]
Ethyl p-coumarateB16-F10LDH Release~50024[2]
n-Butyl p-coumarateB16-F10LDH Release< 50024
Ethyl p-coumarateSK-MEL-25LDH Release~50024
n-Butyl p-coumarateSK-MEL-25LDH Release< 50024
Table 2: Anti-inflammatory Effects of this compound on Cytokine Secretion
Cell LineStimulantCytokine/ChemokineThis compound Concentration (µM)% Inhibition (approx.)Reference
A549PMA (10 nM)IL-65050%
A549PMA (10 nM)IL-85040%
A549PMA (10 nM)MCP-15060%
RAW264.7LPS (500 ng/mL)TNF-α5070%
RAW264.7LPS (500 ng/mL)IL-1β5060%
RAW264.7LPS (500 ng/mL)IL-65080%
RAW264.7LPS (500 ng/mL)MCP-15075%
Table 3: Effect of p-Coumarate Esters on Cell Cycle Distribution in Melanoma Cells
Compound (Concentration)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
ControlB16-F10~60%~25%~15%
Ethyl p-coumarate (0.5 mM)B16-F10IncreasedDecreasedNo significant change
n-Butyl p-coumarate (0.5 mM)B16-F10IncreasedDecreasedNo significant change
ControlSK-MEL-25~55%~30%~15%
Ethyl p-coumarate (0.5 mM)SK-MEL-25No significant changeIncreasedNo significant change
n-Butyl p-coumarate (0.5 mM)SK-MEL-25No significant changeIncreasedIncreased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., B16-F10, SK-MEL-25)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

Apoptosis_Assay_Workflow start Seed and treat cells with This compound harvest Harvest cells (adherent and floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Apoptosis Assay Workflow

Anti-inflammatory Assay (Cytokine Quantification by ELISA)

This protocol is for measuring the effect of this compound on the secretion of pro-inflammatory cytokines in macrophages.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 500 ng/mL) for 18-24 hours. Include a control group with no LPS stimulation.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokines in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

ELISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Procedure seed_cells Seed RAW264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_samples Add supernatants and standards collect_supernatant->add_samples coat_plate Coat plate with capture antibody coat_plate->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_enzyme_conjugate Add enzyme conjugate add_detection_ab->add_enzyme_conjugate add_substrate Add substrate and stop reaction add_enzyme_conjugate->add_substrate read_plate Read absorbance add_substrate->read_plate

Cytokine ELISA Workflow

Signaling Pathways

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (LPS/PMA) cluster_inhibition Inhibition by this compound cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS/PMA IKK IKK LPS->IKK Activates cJun c-Jun LPS->cJun Activates cFos c-Fos LPS->cFos Activates MPC This compound MPC->IKK Inhibits MPC->cJun Inhibits MPC->cFos Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Induces Transcription Chemokines Chemokines (MCP-1) NFkB->Chemokines Induces Transcription AP1 AP-1 cJun->AP1 cFos->AP1 AP1->Cytokines Induces Transcription

Anti-inflammatory Signaling Pathways of this compound

Anticancer_Signaling cluster_compound Compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction MPC This compound and its derivatives CellCycleArrest Cell Cycle Arrest MPC->CellCycleArrest Induces Mitochondria Mitochondria MPC->Mitochondria Induces G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1 CellCycleArrest->G0G1 Arrest in B16-F10 CellCycleArrest->S Arrest in SK-MEL-25 CellCycleArrest->G2M Arrest in SK-MEL-25 Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer Signaling Pathways of p-Coumarate Esters

References

Application Notes and Protocols for Anti-inflammatory Assay of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for assessing the anti-inflammatory properties of methyl p-coumarate, a naturally occurring phenolic compound. The provided assays are designed for in vitro and in vivo models to evaluate the compound's efficacy and elucidate its mechanism of action. The protocols include the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assay for in vitro analysis and the carrageenan-induced paw edema model for in vivo studies. Furthermore, this guide outlines the underlying signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response and are known targets for phenolic compounds like this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. This compound, a derivative of p-coumaric acid found in various plants, has garnered interest for its potential anti-inflammatory effects. Studies have shown that this compound can suppress the production of pro-inflammatory mediators, suggesting its therapeutic potential in inflammatory conditions.[1][2] This document provides standardized protocols to enable researchers to systematically investigate and quantify the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This protocol details the use of murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response in vitro. The assay measures the ability of this compound to inhibit the production of key inflammatory mediators.

Experimental Protocol

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 1 hour.[2]

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[1]

2. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration, a stable product of NO, using the Griess reagent.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E₂ (PGE₂):

  • Collect the cell culture supernatant after treatment.

  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Express the results as percentage inhibition compared to the LPS-stimulated control.

4. Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation
Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion% Inhibition of IL-1β Secretion
5Data not availableSignificant inhibition observed[2]Significant inhibition observedSignificant inhibition observed
10Data not availableSignificant inhibition observedSignificant inhibition observedSignificant inhibition observed
25Data not availableSignificant inhibition observedSignificant inhibition observedSignificant inhibition observed
50Data not availableSignificant inhibition observedSignificant inhibition observedSignificant inhibition observed
100Data not availableSignificant inhibition observedSignificant inhibition observedSignificant inhibition observed

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of a compound. Carrageenan injection in the paw induces a localized inflammatory response characterized by edema.

Experimental Protocol

1. Animals:

  • Use male Wistar rats or Swiss mice (20-25 g).

  • House the animals under standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment:

  • Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses.

  • Administer this compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

3. Induction of Paw Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Inject an equal volume of saline into the left hind paw to serve as a control.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation
Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control-0%
Indomethacin10Significant inhibition expected
This compound(Dose 1)To be determined experimentally
This compound(Dose 2)To be determined experimentally
This compound(Dose 3)To be determined experimentally

Mechanism of Action: Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Methyl_p_Coumarate This compound Methyl_p_Coumarate->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 Translocation & Activation JNK->AP1 ERK->AP1 Methyl_p_Coumarate This compound Methyl_p_Coumarate->MAPKKK Inhibition DNA DNA AP1->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis and Interpretation Cell_Culture RAW 264.7 Cell Culture Treatment Treatment with this compound and LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Assay Treatment->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6, IL-1β) ELISA Treatment->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2) Treatment->Western_Blot Data_Quantification Quantification of Inflammatory Markers NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Western_Blot->Data_Quantification Animal_Model Carrageenan-Induced Paw Edema Model Compound_Admin Administration of this compound Animal_Model->Compound_Admin Edema_Measurement Paw Edema Measurement Compound_Admin->Edema_Measurement Edema_Measurement->Data_Quantification Mechanism_Elucidation Elucidation of Mechanism of Action (NF-κB and MAPK pathways) Data_Quantification->Mechanism_Elucidation Conclusion Conclusion on Anti-inflammatory Efficacy Mechanism_Elucidation->Conclusion

References

Application Notes and Protocols: Tyrosinase Inhibition Assay Using Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin biosynthesis and enzymatic browning in fruits and vegetables. The enzyme catalyzes the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is further oxidized to dopaquinone. Dopaquinone then serves as a precursor for the formation of melanin. Due to its role in pigmentation, tyrosinase has become a key target for the development of inhibitors in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and as anti-browning agents in the food industry.

Methyl p-coumarate, a derivative of the naturally occurring phenolic compound p-coumaric acid, has been identified as an inhibitor of tyrosinase. This document provides a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of this compound, including data presentation and visualization of the experimental workflow and proposed inhibitory mechanism. While specific kinetic data for this compound is not widely published, data from its close structural analog, ethyl p-coumarate, is presented to provide an expected performance profile.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The absorbance of the colored product, dopachrome, is measured over time at a specific wavelength (typically 475-492 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Data Presentation

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki) provide further insight into the mechanism of inhibition.

As a close structural analog, the data for ethyl p-coumarate is presented below to serve as a reference for the expected inhibitory activity and mechanism of this compound.

Table 1: Tyrosinase Inhibition Data for p-Coumaric Acid Ethyl Ester

ParameterValueReference CompoundReference Value
IC50 4.89 µg/mLArbutin51.54 µg/mL[1][2]
Inhibition Type Noncompetitive--
Ki 1.83 µg/mL--
Km (with inhibitor) 0.52 mM--

Note: The data presented is for p-coumaric acid ethyl ester and serves as an estimation for the activity of this compound due to the lack of specific published data for the methyl ester.

Experimental Protocols

This section provides a detailed methodology for performing a tyrosinase inhibition assay using this compound.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475-492 nm

  • Kojic acid (as a positive control)

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will be lower.

  • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the assay buffer.

  • Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in distilled water or buffer to be used as a positive control.

Assay Procedure (96-well plate format)
  • In a 96-well plate, add the following to each well:

    • Blank: 180 µL of potassium phosphate buffer.

    • Control: 160 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.

    • Inhibitor Sample: (160 - x) µL of potassium phosphate buffer + x µL of this compound solution of varying concentrations + 20 µL of tyrosinase solution.

    • Positive Control: (160 - x) µL of potassium phosphate buffer + x µL of kojic acid solution of varying concentrations + 20 µL of tyrosinase solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to all wells except the blank. The final volume in each well should be 200 µL.

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or a suitable wavelength for dopachrome) in a kinetic mode for a specified duration (e.g., 20-30 minutes), with readings taken at regular intervals (e.g., every minute).

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control.

    • V_sample is the rate of reaction in the presence of this compound.

  • Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value from the resulting curve.

Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate the type of inhibition. Based on studies with the ethyl ester, noncompetitive inhibition is expected.[1][2]

Visualizations

Melanin Synthesis Pathway and Tyrosinase Inhibition

The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway and the point of inhibition.

Melanin_Synthesis cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound Inhibitor->LDOPA

Caption: Role of tyrosinase in melanin synthesis and inhibition by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the step-by-step workflow for the tyrosinase inhibition assay.

Tyrosinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound dilutions - Buffer start->prep_reagents plate_setup Plate Setup (96-well): Add Buffer, Tyrosinase, and Inhibitor/Control to wells prep_reagents->plate_setup pre_incubation Pre-incubate (e.g., 10 min at 25°C) plate_setup->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate measure Kinetic Measurement (Absorbance at 475 nm) add_substrate->measure analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 measure->analysis end End analysis->end

Caption: Workflow of the spectrophotometric tyrosinase inhibition assay.

Proposed Mechanism of Noncompetitive Inhibition

Based on data from its ethyl analog, this compound is expected to act as a noncompetitive inhibitor. This means it can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.

Noncompetitive_Inhibition cluster_main Noncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) (this compound) EI->E EI->ESI + S ESI->ES ESI->EI

Caption: Schematic of the noncompetitive inhibition mechanism of tyrosinase.

References

Application Notes and Protocols: Antifungal Activity Testing of Methyl p-Coumarate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture. This necessitates the exploration of novel antifungal agents. Methyl p-coumarate, a natural phenolic compound, and its synthetic derivatives have garnered attention for their potential antifungal properties. p-Coumaric acid, the parent compound, and its esters are known to exhibit antifungal activities.[1] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antifungal activity of this compound derivatives. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[2][3][4]

Data Presentation: Antifungal Activity of p-Coumaric Acid Esters

The following table summarizes the available quantitative data on the antifungal activity of p-coumaric acid derivatives. It is important to note that comprehensive data for a wide range of this compound derivatives is still an active area of research.

Compound/DerivativeFungal SpeciesAssay TypeConcentration% InhibitionMinimum Inhibitory Concentration (MIC)Reference
p-Coumaric AcidBotrytis cinereaMycelial Growth100 µM~25-30%Not Reported[1]
Sclerotinia sclerotiorumMycelial Growth100 µM~25-30%Not Reported
Dihydroxylated p-coumaric fatty esters (C10-C12 chains)Botrytis cinereaMycelial Growth100 µM100%Not Reported
Sclerotinia sclerotiorumMycelial Growth100 µM100%Not Reported
This compoundAlternaria alternataIn vitro inhibition200 µg/mLStrongNot Reported

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound derivatives against planktonic fungal cells, a fundamental measure of antifungal activity.

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Protocol:

  • Preparation of Stock Solutions: Dissolve the this compound derivatives in DMSO to a concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Inoculum Preparation:

    • Yeasts: From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

    • Molds: From a 5-7 day old culture on Potato Dextrose Agar (PDA), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension using a spectrophotometer or hemocytometer to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final concentrations may range from 0.015 to 16 µg/mL, or higher depending on the expected activity.

    • Include a drug-free well as a positive growth control and a well with medium only as a negative control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For yeasts, a significant reduction (≥50%) in growth compared to the control is often used as the endpoint.

Investigation of Mechanism of Action: Ergosterol Biosynthesis Inhibition

This protocol assesses whether this compound derivatives interfere with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • SDA or other suitable growth medium

  • This compound derivative at sub-MIC concentration

  • Ergosterol

  • Hexane

  • Potassium hydroxide

  • Spectrophotometer

Protocol:

  • Fungal Culture: Grow the fungal cells in a suitable broth medium to mid-log phase.

  • Treatment: Divide the culture into three groups:

    • Control (no treatment)

    • Treatment with the this compound derivative at a sub-inhibitory concentration (e.g., 1/2 MIC).

    • Treatment with a known ergosterol biosynthesis inhibitor (e.g., fluconazole) as a positive control.

  • Incubation: Incubate the cultures for a defined period (e.g., 4-16 hours).

  • Sterol Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Saponify the cells by adding 25% alcoholic potassium hydroxide solution and incubating at 80°C for 1 hour.

    • Extract the non-saponifiable lipids (sterols) with n-hexane.

  • Spectrophotometric Analysis:

    • Evaporate the hexane layer to dryness and resuspend the residue in ethanol.

    • Scan the absorbance of the sterol extract between 230 and 300 nm.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis leads to a dose-dependent decrease in the height of these peaks.

Investigation of Mechanism of Action: Reactive Oxygen Species (ROS) Production

This assay determines if the antifungal activity of this compound derivatives is associated with the induction of oxidative stress in fungal cells.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound derivative

  • Fluorometer or fluorescence microscope

Protocol:

  • Fungal Culture and Treatment: Grow fungal cells to the mid-log phase and then treat with the this compound derivative at its MIC for a specified time (e.g., 3 hours).

  • Cell Staining:

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS containing 10 µM DCFH-DA.

    • Incubate in the dark at 37°C for 1 hour. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • Wash the cells to remove excess DCFH-DA.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Alternatively, visualize the cells under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates ROS production.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (Yeast or Mold) D Inoculate Plate with Fungal Suspension A->D B Prepare Stock Solution of This compound Derivative C Perform Serial Dilutions in 96-Well Plate B->C C->D E Incubate at 35°C (24-72h) D->E F Read Results Visually or Spectrophotometrically E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway for Antifungal Action

Antifungal_Mechanism_Pathway cluster_compound Compound Action cluster_fungal_cell Fungal Cell Compound This compound Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with Mitochondria Mitochondria Compound->Mitochondria Targets Ergosterol Ergosterol Biosynthesis Membrane->Ergosterol Alters Integrity ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Increases Growth_Inhibition Fungal Growth Inhibition Ergosterol->Growth_Inhibition Inhibition leads to ROS->Growth_Inhibition Induces

Caption: Putative mechanisms of antifungal action.

Logical Relationship of Experimental Investigation

Logical_Relationship_Diagram start_node Start: Synthesize Methyl p-Coumarate Derivatives A Primary Screening: Antifungal Activity (MIC) start_node->A process_node process_node decision_node decision_node end_node end_node B Active? A->B C Mechanism of Action Studies B->C Yes G Discard/Modify Derivative B->G No D Ergosterol Biosynthesis Inhibition Assay C->D E ROS Production Assay C->E F Identify Lead Compound(s) D->F E->F

Caption: Logical flow for antifungal drug discovery.

References

Application Notes and Protocols for the Preparation of Methyl p-Coumarate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, an esterified derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plants.[1][] It has garnered significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antifungal, and melanin synthesis inhibitory properties.[3][4] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. Due to its hydrophobic nature, this compound is practically insoluble in water, necessitating the use of organic solvents for creating concentrated stock solutions suitable for experimental use.[1] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation: Solubility and Storage

Proper solvent selection and storage are critical for maintaining the stability and efficacy of this compound. The following table summarizes key quantitative data for the preparation of stock solutions.

ParameterValueSolvent/ConditionSource(s)
Molecular Weight 178.18 g/mol N/A
Appearance Crystalline SolidN/A
Water Solubility 0.98 g/L (Predicted)Aqueous
Solubility 100 mg/mL (561.23 mM)DMSO
SolubleChloroform, Methanol
Storage (Stock Solution) -20°C for up to 1 monthIn appropriate solvent
-80°C for up to 6 monthsIn appropriate solvent

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Water bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh 17.82 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Initial Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Complete Solubilization:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • For enhanced dissolution, sonicate the tube in an ultrasonic bath for a short period.

    • If the compound is not fully dissolved, gentle warming in a 37°C or even up to 60°C water bath can be applied. Visually inspect the solution to ensure no particulate matter is visible.

  • Aliquoting and Storage:

    • Once completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium for experimental use. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution in Culture Medium:

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.

    • Crucially, add the small volume of the DMSO stock solution to the larger volume of pre-warmed cell culture medium. Do not add the medium to the DMSO stock, as this can cause the compound to precipitate.

    • Immediately after adding the stock solution, mix thoroughly by gentle pipetting or swirling to ensure a homogenous solution.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as used for the highest concentration of this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for preparing this compound stock and working solutions.

G cluster_0 Protocol 1: Stock Solution Preparation weigh Weigh 17.82 mg of This compound add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for High-Concentration Stock Solution Preparation.

G cluster_1 Protocol 2: Working Solution Preparation thaw Thaw Stock Solution Aliquot calculate Calculate Required Volume thaw->calculate add_to_medium Add Stock to Pre-warmed Cell Culture Medium calculate->add_to_medium mix Mix Thoroughly add_to_medium->mix use Use in Experiment (e.g., cell treatment) mix->use

Caption: Workflow for Preparing Working Solutions for Experiments.

References

Troubleshooting & Optimization

How to improve methyl p-coumarate solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl p-coumarate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is an esterified derivative of p-coumaric acid, a natural phenolic compound. In cell culture, it is often investigated for its various biological activities, including anti-inflammatory, anti-melanogenic, and anti-fungal properties.[1][2] For instance, it has been shown to inhibit melanin formation in B16 mouse melanoma cells and suppress inflammatory responses in A549 airway epithelial cells.[1][2][3]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent it?

Precipitation of this compound in aqueous cell culture media is a common issue due to its low water solubility. This typically occurs when a concentrated stock solution in an organic solvent is diluted into the medium, causing the compound to exceed its solubility limit and "crash out" of the solution.

To prevent this, it is crucial to prepare a high-concentration stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) first. When preparing the final working solution, add the stock solution drop-wise to your pre-warmed culture medium while gently stirring or swirling. This gradual dilution into a larger volume helps to prevent localized supersaturation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound to create a stock solution for cell culture experiments. Methanol and chloroform are also suitable solvents for this compound.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO can vary between different cell lines. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For most cell lines, a final concentration of 0.1% is considered safe, particularly for long-term experiments. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any potential effects of the solvent on your cells.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation immediately after adding stock solution to media - High final concentration: The target concentration of this compound may exceed its solubility limit in the culture medium. - "Salting out" effect: Rapid addition of the organic stock solution creates localized supersaturation.- Verify the solubility limits and consider testing a lower final concentration. - Add the stock solution slowly and drop-wise to pre-warmed media while gently vortexing or swirling to ensure rapid dispersion.
Media becomes cloudy after a period of incubation - Temperature fluctuations: Repeated warming and cooling of the media can decrease the solubility of the compound. - Media instability: The pH of the media may have shifted, or components within the media could be interacting with the this compound over time.- Prepare fresh media with this compound for each experiment and avoid repeated temperature changes. - Ensure your media is properly buffered (e.g., with HEPES) to maintain a stable pH.
Inconsistent experimental results - Incomplete dissolution of stock solution: The this compound may not be fully dissolved in the initial stock. - Degradation of the compound: Improper storage of the stock solution can lead to degradation.- Ensure the stock solution is clear and free of any visible particles. Gentle warming (to 37°C) and sonication can aid in complete dissolution. - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Notes
DMSO90 mg/mL25Ultrasonic and warming may be required.
DMSO100 mg/mLNot SpecifiedUltrasonic, warming, and heating to 60°C may be required.
ChloroformSolubleNot Specified---
MethanolSolubleNot Specified---

Table 2: Solubility of p-Coumaric Acid (Parent Compound) in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~10Not Specified
DMSO~15Not Specified
Dimethyl formamide (DMF)~20Not Specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound and diluting it to a final working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO): a. In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder. (Molecular Weight: 178.18 g/mol ) b. Add the calculated volume of sterile DMSO to achieve a 100 mM stock solution. c. Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear. d. If dissolution is difficult, gently warm the solution in a 37°C water bath and/or sonicate for a few minutes. e. Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

  • Working Solution Preparation: a. Pre-warm the required volume of complete cell culture medium to 37°C. b. Thaw a single aliquot of the this compound stock solution at room temperature. c. While gently swirling the warmed medium, add the required volume of the stock solution drop-by-drop to achieve the desired final concentration. d. Ensure the final DMSO concentration is below 0.5%. e. Visually inspect the medium to confirm that no precipitation has occurred. The medium is now ready for treating the cells.

Protocol 2: In Vitro Anti-Inflammatory Assay using A549 Cells

This protocol is an example of how to assess the anti-inflammatory effects of this compound on PMA-stimulated A549 human lung epithelial cells.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-6, IL-8, and MCP-1

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 1 hour.

  • Stimulate the cells with 10 nM PMA for 18 hours to induce an inflammatory response.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of the pro-inflammatory cytokines IL-6, IL-8, and MCP-1 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine secretion.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment & Analysis stock_powder This compound Powder stock_dmso Add DMSO stock_powder->stock_dmso stock_dissolve Vortex/Sonicate/ Warm to Dissolve stock_dmso->stock_dissolve stock_aliquot Aliquot & Store at -20°C/-80°C stock_dissolve->stock_aliquot working_add Add Stock Solution Drop-wise with Swirling stock_aliquot->working_add working_media Pre-warm Cell Culture Medium (37°C) working_media->working_add working_ready Ready for Cell Treatment working_add->working_ready treatment_treat Treat Cells with Working Solution working_ready->treatment_treat treatment_seed Seed Cells treatment_seed->treatment_treat treatment_incubate Incubate treatment_treat->treatment_incubate treatment_analyze Analyze Cellular Response treatment_incubate->treatment_analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., PMA) cluster_pathway NF-κB and AP-1 Signaling Pathways cluster_inhibition Inhibition by this compound cluster_response Cellular Response PMA PMA IKK IKK PMA->IKK JNK_ERK JNK/ERK PMA->JNK_ERK MPC This compound IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB degradation leads to release and activation NFkB_complex IκBα-NF-κB (Inactive) IkBa->NFkB_complex NFkB->NFkB_complex nucleus Nucleus NFkB->nucleus translocates to cJun_cFos c-Jun/c-Fos JNK_ERK->cJun_cFos phosphorylates AP1 AP-1 cJun_cFos->AP1 AP1->nucleus translocates to MPC->inhibit_NFkB MPC->inhibit_AP1 gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, MCP-1) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Inhibition of NF-κB and AP-1 signaling pathways by this compound.

References

Optimizing reaction conditions for methyl p-coumarate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl p-coumarate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue, primarily due to the reversible nature of the Fischer esterification. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To enhance the yield, consider the following strategies:

  • Use of Excess Alcohol : Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] Often, methanol can be used as the reaction solvent itself.[1][2]

  • Removal of Water : Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1] This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[1]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Catalyst Concentration : Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, HCl) is used. The optimal concentration should be determined experimentally, as too much catalyst can sometimes lead to side reactions.

Q2: How can I effectively remove the unreacted p-coumaric acid from my product?

Unreacted p-coumaric acid can be removed during the work-up procedure by washing the organic layer with a basic solution.

  • Sodium Bicarbonate Wash : A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize the acid catalyst and remove any remaining p-coumaric acid by converting it to its water-soluble sodium salt.

  • Procedure : After the reaction, the mixture is typically diluted with an organic solvent (like diethyl ether or ethyl acetate) and then washed one or more times with the NaHCO₃ solution in a separatory funnel. It is advisable to test the pH of the aqueous layer after the final wash to ensure all the acid has been neutralized.

Q3: The reaction mixture turned dark brown or black. What could be the cause?

A dark-colored reaction mixture can indicate polymerization or other side reactions involving the double bond of the p-coumaric acid.

  • High Temperature : Overheating the reaction can promote side reactions. It is important to maintain a gentle reflux and avoid excessive temperatures.

  • Catalyst Choice : Some catalysts may be too harsh. If charring is a persistent issue, consider using a milder catalyst.

Q4: How do I know when the reaction is complete?

Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid unnecessary heating that could lead to side products.

  • Thin-Layer Chromatography (TLC) : TLC is an effective technique for monitoring the disappearance of the starting material (p-coumaric acid) and the appearance of the product (this compound). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the progress of the reaction.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common laboratory-scale synthesis is the Fischer-Speier esterification of p-coumaric acid with methanol using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

What are typical reaction conditions for the Fischer esterification of p-coumaric acid?

Typical conditions involve refluxing p-coumaric acid in an excess of methanol with a catalytic amount of a strong acid for several hours. Reaction times can vary from 1 to 10 hours, and temperatures are typically between 60-110 °C.

What are some alternative methods for synthesizing this compound?

Besides Fischer esterification, this compound can be synthesized through:

  • Transesterification : This involves the reaction of another p-coumarate ester (e.g., ethyl p-coumarate) with methanol in the presence of an acid or base catalyst.

  • From Lignin : A "clip-off" strategy involving the depolymerization of herbaceous lignin in the presence of metal chlorides can yield this compound.

How can I purify the crude this compound?

After the initial work-up to remove the acid catalyst and unreacted starting material, further purification can be achieved by:

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent can yield highly pure crystals.

  • Column Chromatography : Silica gel chromatography is a common method for separating the product from any remaining impurities or side products.

Data Presentation

Table 1: Comparison of Yields for p-Coumarate Ester Synthesis

EsterSynthesis MethodCatalystReaction ConditionsYield (%)Reference
This compoundFrom LigninCuCl₂155 °C, 4 h9.1
Ethyl p-coumarateFischer EsterificationH₂SO₄Reflux in ethanol, 5 h-
Methyl benzoateFischer EsterificationH₂SO₄65 °C90
Ethyl esterFischer EsterificationH₂SO₄Reflux, 2 h95

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on typical Fischer esterification methods.

Materials:

  • p-Coumaric acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol (e.g., a 0.33 M solution).

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Monitoring : Monitor the reaction progress by TLC until the p-coumaric acid is consumed (typically 1-10 hours).

  • Cooling : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up :

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid and remove unreacted p-coumaric acid. Repeat until effervescence ceases.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying : Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation : Filter to remove the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound.

  • Purification : Further purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants p-Coumaric Acid + Methanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux (60-110 °C) catalyst->reflux cool Cool to RT reflux->cool extract Dilute with Ether cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify (Chromatography/ Recrystallization) evaporate->purify product Pure Methyl p-Coumarate purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Problem: Low Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being removed? check_equilibrium->check_water Yes check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No check_alcohol Is there excess alcohol? check_water->check_alcohol Yes solution_remove_water Solution: Use Dean-Stark trap or add molecular sieves. check_water->solution_remove_water No check_alcohol->check_conditions Yes solution_increase_alcohol Solution: Increase molar ratio of methanol. check_alcohol->solution_increase_alcohol No solution_optimize_conditions Solution: Increase reaction time or catalyst concentration. check_conditions->solution_optimize_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in methyl p-coumarate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl p-coumarate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of p-coumaric acid with methanol.[1][2][3]

Q2: Why is my yield of this compound consistently low?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (p-coumaric acid and methanol).[4][5] To improve the yield, it is crucial to drive the reaction forward.

Q3: How can I improve the yield of my reaction?

Several strategies can be employed to enhance the yield:

  • Use of Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. Often, methanol can be used as the reaction solvent.

  • Removal of Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

Q4: What are the typical catalysts used for this synthesis?

Commonly used acid catalysts for Fischer esterification include:

  • Concentrated sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (TsOH)

  • Lewis acids such as scandium(III) triflate

Typically, a catalytic amount (1-5 mol%) is sufficient.

Q5: What are potential side reactions in the synthesis of this compound?

Under harsh acidic conditions and elevated temperatures, side reactions can occur. The presence of a blackish-brown color in the reaction mixture may indicate polymerization or addition reactions across the alkene double bond of the p-coumaric acid.

Q6: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (p-coumaric acid) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or No Product Formation 1. Insufficient acid catalyst. 1. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used.
2. Reaction time is too short. 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
3. Reaction temperature is too low. 3. Ensure the reaction is heated to a gentle reflux.
4. Water is present in reactants or solvent. 4. Use anhydrous methanol and dry glassware. Consider adding molecular sieves.
Dark Brown or Black Reaction Mixture 1. Polymerization or other side reactions at the double bond. 1. Use milder reaction conditions (e.g., lower temperature, alternative catalyst).
2. Reaction temperature is too high. 2. Ensure the reaction is not overheated. Maintain a gentle reflux.
Difficulty in Isolating the Product 1. Incomplete removal of unreacted p-coumaric acid. 1. During work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid by converting it to its water-soluble salt.
2. Emulsion formation during extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Yield (%)
Acetic AcidEthanol1:165
Acetic AcidEthanol1:1097
Benzoic AcidMethanolNot specified (MeOH as solvent)90

Note: Data is for analogous Fischer esterification reactions and serves as a general guideline.

Table 2: Comparison of Synthesis Methods for p-Coumarate Esters

Synthesis MethodStarting MaterialsProductYield (%)Reference
Fischer Esterificationp-Coumaric Acid, Methanol, H₂SO₄This compoundNot specified
Transesterification from LigninBagasse Lignin, Methanol, CuCl₂This compound9.1

Experimental Protocols

Protocol 1: Fischer Esterification Synthesis of this compound

This protocol is a representative example for the Fischer esterification of p-coumaric acid.

Reagents:

  • p-Coumaric acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol (e.g., using methanol as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the p-coumaric acid spot is no longer visible. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to remove unreacted acid and catalyst)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualization

experimental_workflow A Reaction Setup: - p-Coumaric Acid - Excess Anhydrous Methanol - Conc. H2SO4 (catalyst) B Reflux Reaction: - Heat to gentle reflux - Monitor by TLC A->B C Work-up: - Cool to RT - Remove excess Methanol - Dissolve in EtOAc B->C D Extraction & Washing: - Wash with H2O - Wash with NaHCO3 soln. - Wash with Brine C->D E Drying & Concentration: - Dry organic layer (Na2SO4) - Concentrate under vacuum D->E F Purification: - Recrystallization (if needed) E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start_node Low Yield of This compound decision_node decision_node action_node action_node result_node result_node start Low Yield of This compound q1 Is reaction going to completion (TLC)? start->q1 a1_yes Check Work-up & Purification q1->a1_yes Yes a1_no Reaction Incomplete q1->a1_no No end Improved Yield a1_yes->end q2 Is water being effectively removed? a1_no->q2 a2_no Use Dean-Stark or add Molecular Sieves q2->a2_no No q3 Is there a large excess of Methanol? q2->q3 Yes a2_yes Increase Reaction Time or Temperature a2_yes->end a2_no->end a3_yes Check Catalyst Activity/Amount q3->a3_yes Yes a3_no Increase Molar Ratio of Methanol q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude methyl p-coumarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: My purified this compound is an oil instead of a solid. What should I do?

A2: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities that depress the melting point. Try using a lower-boiling point solvent or a solvent pair. If impurities are suspected, a preliminary purification by column chromatography may be necessary before recrystallization.

Q3: The yield of my purified this compound is very low after recrystallization. How can I improve it?

A3: Low recovery can be due to several factors. You may be using too much solvent, causing a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can also help maximize crystal formation. Additionally, some product loss is inherent to the recrystallization process.

Q4: During column chromatography, my compound is not eluting from the column. What could be the problem?

A4: If your this compound is not eluting, the solvent system is likely not polar enough. This compound is a moderately polar compound. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. In some cases, the compound might have decomposed on the silica gel if it is particularly sensitive.

Q5: How do I choose an appropriate solvent system for column chromatography?

A5: A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives your this compound an Rf value of approximately 0.3-0.4. A common solvent system for compounds of similar polarity is a gradient of hexane and ethyl acetate. For more polar impurities, a system of dichloromethane and methanol might be effective.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. - Not enough solute is dissolved (solution is not saturated).- Too much solvent was used.- The solution cooled too quickly.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- Ensure slow cooling to room temperature before placing in an ice bath.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- Switch to a lower-boiling point solvent.- Use a solvent pair (a solvent in which the compound is soluble and another in which it is less soluble).- Purify the crude product by column chromatography first to remove the bulk of the impurities.
Low yield of purified crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the funnel and receiving flask before hot filtration.- Ensure the solution is cooled slowly and then thoroughly in an ice bath.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. - Inappropriate solvent system.- Systematically vary the polarity of the solvent system. Try different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Compound does not move from the baseline. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound runs with the solvent front. - The eluent is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane.
Streaking or tailing of spots. - The sample is overloaded on the column.- The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The compound is degrading on the column.- Load a smaller amount of the crude material.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Use a less acidic stationary phase like alumina or a deactivated silica gel.
Cracks or channels in the silica gel bed. - Improper packing of the column.- Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles. A slurry packing method is generally recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need optimization based on the specific impurities present. A mixed solvent system is often effective for phenolic compounds.

  • Solvent Selection: Based on solubility data, a mixture of methanol and water or ethyl acetate and hexane is a good starting point. This compound is soluble in methanol and ethyl acetate (good solvents) and less soluble in water and hexane (poor solvents).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol or ethyl acetate).

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Redissolve: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Silica Gel Column Chromatography of this compound

This protocol is adapted from methods used for similar phenolic esters.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity). Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution: If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL (with heating)[2]
ChloroformSolubleInferred from general chemical properties
WaterSparingly solubleInferred from general chemical properties
HexaneSparingly solubleInferred from general chemical properties

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Methyl p-Coumarate add_solvent Add Minimum Hot 'Good' Solvent crude->add_solvent dissolved Completely Dissolved add_solvent->dissolved add_antisolvent Add 'Poor' Solvent (until cloudy) dissolved->add_antisolvent re_dissolve Add 'Good' Solvent (until clear) add_antisolvent->re_dissolve cool Slow Cooling & Ice Bath re_dissolve->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Methyl p-Coumarate dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Troubleshooting start Start Purification tlc TLC Analysis: Rf of this compound? start->tlc rf_ok Rf ≈ 0.3-0.4 tlc->rf_ok Yes rf_high Rf > 0.4 tlc->rf_high No rf_low Rf < 0.3 tlc->rf_low No run_column Run Column Chromatography rf_ok->run_column decrease_polarity Decrease Solvent Polarity rf_high->decrease_polarity increase_polarity Increase Solvent Polarity rf_low->increase_polarity decrease_polarity->tlc increase_polarity->tlc elution_issue Compound Elution Issue? run_column->elution_issue no_elution No Elution elution_issue->no_elution Yes slow_elution Slow Elution elution_issue->slow_elution Yes good_elution Good Elution elution_issue->good_elution No no_elution->increase_polarity slow_elution->increase_polarity collect_fractions Collect & Analyze Fractions good_elution->collect_fractions end Pure Product collect_fractions->end

References

Technical Support Center: Optimizing Methyl p-Coumarate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for methyl p-coumarate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the peak resolution of this compound?

A1: The mobile phase composition is the most powerful variable for optimizing the resolution of this compound.[1] Adjusting the organic solvent ratio, aqueous phase pH, and buffer selection can significantly impact selectivity and retention, leading to better-resolved peaks.[1]

Q2: Which organic solvent, methanol or acetonitrile, is better for separating this compound?

A2: Both methanol and acetonitrile can be used as the organic modifier in the mobile phase for reversed-phase HPLC analysis of phenolic compounds like this compound. Acetonitrile often provides better peak shape (less tailing) and lower viscosity, which can lead to higher efficiency. However, methanol can offer different selectivity, which might be advantageous in resolving this compound from other components in a complex mixture. The choice between them often requires experimental comparison to determine the best solvent for a specific separation.

Q3: How does the pH of the mobile phase affect the retention and peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds. While this compound is an ester and does not have a readily ionizable group itself, its separation can be influenced by the pH, especially if co-eluting with acidic or basic compounds. For phenolic compounds in general, a slightly acidic mobile phase (pH 2.5-3.5) is often used to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing.

Q4: What type of HPLC column is recommended for this compound analysis?

A4: A reversed-phase C18 (octadecylsilane) column is the most common and generally recommended stationary phase for the analysis of moderately non-polar compounds like this compound. Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but will also generate higher backpressure.[2]

Q5: Can I use a gradient elution method to improve the resolution of this compound?

A5: Yes, a gradient elution is highly recommended, especially for complex samples. A gradient, where the concentration of the organic solvent is increased over time, can help to sharpen peaks and improve the resolution of late-eluting compounds. For a single compound analysis, an isocratic elution (constant mobile phase composition) might be sufficient if the peak shape and resolution are adequate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Resolution (Overlapping Peaks)
  • Symptom: The peak for this compound is not baseline-separated from an adjacent peak.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention time and potentially improve separation. 2. Change Organic Solvent: If using methanol, try acetonitrile, or vice versa. The different solvent selectivity can alter the elution order and improve resolution. 3. Modify pH: Adjust the pH of the aqueous portion of the mobile phase. A pH of around 2.5-3.5 is a good starting point for phenolic compounds.
Suboptimal Flow Rate Decrease the flow rate. A lower flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
Inadequate Column Efficiency 1. Use a Longer Column: A longer column provides more theoretical plates, leading to better separation. 2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and sharper peaks.
Temperature Effects Optimize the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. However, it can also alter selectivity, so experimentation is needed.
Problem 2: Peak Tailing
  • Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups 1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of residual silanol groups on the column packing. 2. Use an End-Capped Column: Modern, high-quality C18 columns are typically "end-capped" to minimize silanol interactions.
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. 2. Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
Problem 3: Peak Splitting or Broadening
  • Symptom: The peak for this compound is split into two or is excessively broad.

  • Possible Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Void or Channeling This indicates a problem with the column packing. Reverse-flushing the column at a low flow rate might help, but often the column needs to be replaced.
Extra-Column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize band broadening outside of the column.

Quantitative Data Summary

The following table provides an illustrative summary of how changes in HPLC parameters can affect peak resolution. The exact values will vary depending on the specific instrument, column, and sample matrix.

ParameterChangeExpected Effect on Resolution (Rs)Approximate Magnitude of Change
Particle Size 5 µm → 2.7 µmIncreaseRs ~0.8 → Rs ~1.25
Flow Rate 1.5 mL/min → 1.0 mL/minIncreaseQualitative improvement
Column Length 150 mm → 250 mmIncreaseProportional to the square root of the length increase
Organic Solvent % 40% → 35% AcetonitrileIncreaseDependent on the specific compounds being separated

Experimental Protocol: Optimized HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and should be further optimized for your specific application. This method is adapted from a validated method for the closely related compound, p-coumaric acid.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water: Add 1 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases before use.

3. Preparation of Standard Solution

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Linear gradient back to 90% A, 10% B

    • 32-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 310 nm

5. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution Check_Mobile_Phase Adjust Mobile Phase? Start->Check_Mobile_Phase Check_Flow_Rate Adjust Flow Rate? Check_Mobile_Phase->Check_Flow_Rate No Solution_Found Resolution Improved Check_Mobile_Phase->Solution_Found Yes Check_Column Change Column? Check_Flow_Rate->Check_Column No Check_Flow_Rate->Solution_Found Yes Check_Column->Solution_Found Yes

Caption: Troubleshooting workflow for poor peak resolution.

HPLC_Parameters_Relationship cluster_0 HPLC System Parameters cluster_1 Chromatographic Factors Mobile Phase Mobile Phase Selectivity (α) Selectivity (α) Mobile Phase->Selectivity (α) Peak Resolution (Rs) Peak Resolution (Rs) Selectivity (α)->Peak Resolution (Rs) Column Chemistry Column Chemistry Column Chemistry->Selectivity (α) Column Dimensions Column Dimensions Efficiency (N) Efficiency (N) Column Dimensions->Efficiency (N) Efficiency (N)->Peak Resolution (Rs) Particle Size Particle Size Particle Size->Efficiency (N) Flow Rate Flow Rate Flow Rate->Efficiency (N) Mobile Phase Strength Mobile Phase Strength Retention (k) Retention (k) Mobile Phase Strength->Retention (k) Retention (k)->Peak Resolution (Rs)

References

Technical Support Center: Methyl p-Coumarate Stability and Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of methyl p-coumarate in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, a phenolic ester, exhibits moderate stability in aqueous solutions. Its stability is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a general guideline, solutions are more stable at acidic to neutral pH and when protected from light and elevated temperatures.

Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?

A2: For short-term storage (up to a few days), refrigerated conditions (2-8 °C) are recommended. For long-term storage, it is advisable to store aliquots of stock solutions in a solvent like DMSO at -20°C or -80°C, where it can be stable for up to 1 to 6 months respectively. When preparing aqueous working solutions, it is best to make them fresh for each experiment.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester bond can be hydrolyzed to form p-coumaric acid and methanol. This process is catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.

  • Oxidation: The phenolic hydroxyl group and the double bond are susceptible to oxidation, especially in the presence of oxidizing agents or under conditions of oxidative stress.

Q4: Is this compound susceptible to degradation in cell culture media?

A4: Yes, this compound can degrade in cell culture media. The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can promote slow hydrolysis. Furthermore, some components of the media may act as catalysts or interact with the compound. It is recommended to determine the stability of this compound in your specific cell culture medium during your experiments.

Troubleshooting Guides

Issue 1: Hydrolytic Instability - Unexpected Formation of p-Coumaric Acid

Q: I am observing a peak corresponding to p-coumaric acid in my HPLC analysis of a this compound solution. What could be the cause and how can I prevent this?

A: The appearance of p-coumaric acid indicates hydrolysis of the methyl ester. This is a common issue influenced by the pH and temperature of your aqueous solution.

  • Cause 1: pH of the Solution: Esters are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis generally being faster at higher pH. Phenolic compounds, in general, are more stable in acidic conditions.

  • Troubleshooting:

    • pH Control: Whenever possible, maintain the pH of your aqueous solution in the slightly acidic to neutral range (pH 4-7) to minimize the rate of hydrolysis. Use appropriate buffer systems to maintain a stable pH.

    • Temperature Control: Hydrolysis rates increase with temperature. Prepare and store your solutions at low temperatures (e.g., on ice or at 4°C) and for the shortest time possible before use.

    • Fresh Preparation: Prepare aqueous solutions of this compound fresh before each experiment to minimize the time for hydrolysis to occur.

Issue 2: Photostability - Loss of Compound Upon Exposure to Light

Q: The concentration of my this compound solution is decreasing over time, especially when left on the lab bench. Could light be causing this?

A: Yes, like many phenolic compounds, this compound is susceptible to photodegradation.

  • Cause: Exposure to ambient laboratory light or, more significantly, UV light can induce photochemical reactions that degrade the molecule. The degradation of the related compound, p-coumaric acid, has been shown to proceed via photocatalysis, suggesting a similar vulnerability for its methyl ester.

  • Troubleshooting:

    • Light Protection: Always protect solutions containing this compound from light. Use amber vials or wrap your glassware with aluminum foil.

    • Minimize Exposure: During experimental manipulations, minimize the exposure of your solutions to direct light.

    • Photostability Testing: If your application requires exposure to light, it is crucial to perform a photostability study to understand the degradation kinetics and identify potential photoproducts.

Issue 3: Thermal Instability - Degradation at Elevated Temperatures

Q: I need to perform an experiment with this compound at an elevated temperature. What is its thermal stability in an aqueous solution?

  • Cause: Increased thermal energy can overcome the activation energy for hydrolysis and other potential degradation reactions.

  • Troubleshooting:

    • Temperature Limitation: If possible, conduct experiments at the lowest feasible temperature.

    • Time Limitation: Minimize the duration of exposure to high temperatures.

    • Control Experiments: Always run control experiments at the same temperature and for the same duration to quantify the extent of thermal degradation. This will allow you to correct your experimental results for any thermal loss of the compound.

Issue 4: Oxidative Instability - Degradation in the Presence of Oxidizing Agents

Q: My experiment involves conditions that might induce oxidative stress. Is this compound stable under these conditions?

A: this compound is susceptible to oxidative degradation.

  • Cause: The phenolic hydroxyl group makes the molecule a target for oxidizing agents. Studies have shown that under conditions of oxidative stress, such as in the presence of hydrogen peroxide and a Fenton reagent (Fe2+), this compound can be oxidized.[1]

  • Identified Degradation Product: One of the identified oxidation products of this compound is graviquinone .[1] The formation of this product was observed when this compound was subjected to a Fenton's reaction.[1]

  • Troubleshooting:

    • Avoid Oxidants: If possible, avoid the use of strong oxidizing agents in your experimental setup.

    • Use of Antioxidants: If oxidative conditions are unavoidable, consider the addition of an antioxidant to your system, but be aware of potential interactions with this compound or your experimental system.

    • Inert Atmosphere: For highly sensitive experiments, preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by dissolved oxygen.

Data Presentation

Table 1: Qualitative Stability Summary of this compound in Aqueous Solution

ConditionStabilityPrimary Degradation PathwayRecommendations
pH
Acidic (pH < 7)Generally more stableAcid-catalyzed hydrolysisBuffer solutions to maintain acidic pH.
Neutral (pH 7)Moderately stableNeutral hydrolysisPrepare solutions fresh.
Basic (pH > 7)Less stableBase-catalyzed hydrolysisAvoid basic conditions if possible.
Temperature
-80°C to -20°C (in DMSO)High (months)NegligibleLong-term storage of stock solutions.
2-8°CModerate (days)Slow hydrolysisShort-term storage of aqueous solutions.
Room Temperature (~25°C)Low (hours to days)Hydrolysis, OxidationAvoid prolonged storage.
Elevated Temperature (>37°C)Very LowAccelerated hydrolysisMinimize exposure time.
Light
DarkMore stable-Store and handle in the dark.
Ambient LightSusceptible to degradationPhotodegradationUse amber vials or foil wrapping.
UV LightHighly unstableRapid photodegradationAvoid exposure.
Atmosphere
AerobicSusceptible to oxidationOxidationPrepare solutions fresh.
Inert (N₂ or Ar)More stable-Use for highly sensitive applications.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a forced degradation (stress testing) study to determine the stability of this compound under various conditions. The primary method of analysis is High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity standard)

  • p-Coumaric acid (high purity standard)

  • HPLC grade water, methanol, and acetonitrile

  • Formic acid or acetic acid (for mobile phase acidification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄) (for Fenton reaction)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. This stock solution should be stored at -20°C.

  • Working Solution (100 µg/mL): Dilute the stock solution with an appropriate solvent (e.g., a mixture of water and methanol) to achieve a final concentration of 100 µg/mL. Prepare this solution fresh before each experiment.

3. Forced Degradation Conditions:

For each condition, a sample of the this compound working solution is subjected to stress, while a control sample is kept under normal conditions (e.g., room temperature, protected from light).

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2, 4, 8, and 24 hours.

  • Fenton-induced Oxidation:

    • To 1 mL of the working solution, add 0.5 mL of 3% H₂O₂ and 0.5 mL of a freshly prepared 1 mM FeSO₄ solution.

    • Keep at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Thermal Degradation:

    • Place the working solution in a sealed vial in an oven at 60°C for 24, 48, and 72 hours.

  • Photodegradation:

    • Expose the working solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for 1, 2, 4, and 8 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. HPLC Analysis:

A stability-indicating HPLC method should be used to separate this compound from its degradation products, primarily p-coumaric acid.

Table 2: Example HPLC Parameters for Stability Indicating Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 90% A, 10% B, ramp to 50% A, 50% B over 20 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL

5. Data Analysis:

  • Identify the peaks for this compound and p-coumaric acid by comparing their retention times with those of the standards.

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Monitor the formation of new peaks, which represent other degradation products.

  • For quantitative analysis, create a calibration curve for this compound.

Visualizations

Oxidative_Degradation_Pathway mpc This compound intermediate Oxidative Intermediates mpc->intermediate H₂O₂ / Fe²⁺ (Fenton's Reagent) graviquinone Graviquinone intermediate->graviquinone Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Aqueous Working Solution (e.g., 100 µg/mL) stock->working acid Acid Hydrolysis (HCl, heat) working->acid base Base Hydrolysis (NaOH, RT) working->base oxidation Oxidation (H₂O₂) working->oxidation photo Photodegradation (UV light) working->photo thermal Thermal Stress (Heat) working->thermal hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Workflow for a forced degradation study.

References

Long-term storage and handling of methyl p-coumarate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of methyl p-coumarate powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For extended storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storing the powder at -20°C for maximum shelf-life.[1] Always refer to the manufacturer's specific recommendations.

Q2: What are the general handling precautions for this compound powder?

A2: When handling this compound powder, it is important to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.[] It has limited solubility in aqueous solutions.

Q4: How should I prepare a stock solution of this compound for use in biological assays?

A4: To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent, such as DMSO, at a high concentration (e.g., 10-100 mM). Ensure the powder is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: this compound precipitates when added to aqueous cell culture media.

  • Root Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct dilution of a concentrated organic stock solution into an aqueous medium can cause it to precipitate out of solution.

  • Solutions:

    • Decrease the final concentration: The intended concentration in your experiment may exceed its solubility limit in the media. Conduct a dose-response experiment to determine the optimal, non-precipitating concentration range.

    • Use a pre-dilution step: First, dilute the concentrated DMSO stock solution in a small volume of serum-free media or phosphate-buffered saline (PBS). Mix gently and then add this intermediate dilution to the final volume of the complete cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Increase the serum concentration: Fetal bovine serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. If your experimental design allows, increasing the serum percentage in your media might prevent precipitation.

    • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.

Issue 2: Inconsistent or unexpected results in biological assays.

  • Root Cause: This could be due to several factors, including degradation of the compound, inaccurate concentration, or interference with assay components.

  • Solutions:

    • Verify compound integrity: Use a fresh aliquot of your stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC.

    • Ensure accurate dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure the final concentration is accurate.

    • Consider assay interference: Phenolic compounds can sometimes interfere with colorimetric or fluorometric assays. Run appropriate controls, including a vehicle control (media with the same concentration of solvent used for the stock solution) and a compound-only control (compound in media without cells) to assess for any direct interaction with the assay reagents.

    • Interaction with Phenol Red: Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogen-like effects and can interact with some compounds.[3][4] If you are working with hormone-sensitive cells or observe unexpected results, consider using a phenol red-free medium.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point144-145 °C
Boiling Point306.6 ± 17.0 °C (Predicted)
SolubilitySoluble in DMSO, Methanol, Chloroform

Table 2: Recommended Storage Conditions and Expected Stability

ConditionTemperatureHumidityLightExpected Stability (Powder)
Long-Term -20°CLowProtected> 1 year (inferred)
Short-Term 2-8°CLowProtectedMonths (inferred)
Benchtop Room TemperatureAmbientExposedDays to weeks (degradation likely)

Note: Expected stability is inferred from related compounds and general chemical principles. For critical applications, it is recommended to perform your own stability studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium (with or without phenol red)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store Powder (-20°C, dry, dark) stock Prepare Stock Solution (in DMSO) storage->stock Weigh & Dissolve dilution Prepare Working Dilutions (in cell culture medium) stock->dilution Dilute treatment Treat Cells dilution->treatment assay Perform Assay (e.g., MTT, Antioxidant) treatment->assay data Data Acquisition assay->data Measure results Analyze Results data->results

Caption: General experimental workflow for using this compound.

troubleshooting_workflow cluster_precipitation Precipitation Issues cluster_inconsistency Inconsistent Results start Problem Encountered (e.g., Precipitation, Inconsistent Results) check_conc Check Final Concentration start->check_conc If precipitation fresh_aliquot Use Fresh Aliquot start->fresh_aliquot If inconsistent serial_dilute Use Serial Dilution check_conc->serial_dilute increase_serum Increase Serum % serial_dilute->increase_serum warm_media Pre-warm Media increase_serum->warm_media check_purity Verify Purity (HPLC) fresh_aliquot->check_purity assay_controls Run Proper Controls check_purity->assay_controls phenol_red_free Use Phenol Red-Free Media assay_controls->phenol_red_free

Caption: Troubleshooting logical workflow for common issues.

References

Avoiding hydrolysis of methyl p-coumarate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid the hydrolysis of methyl p-coumarate during your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern in my experiments?

A: this compound is an ester and, in the presence of water, can undergo hydrolysis. This chemical reaction breaks the ester bond, converting this compound back into p-coumaric acid and methanol. This is a significant concern because the biological or chemical activity of this compound can differ from that of p-coumaric acid. For instance, some studies have shown that this compound can inhibit melanin formation in melanoma cells, an activity not observed with p-coumaric acid.[1] If hydrolysis occurs, you are no longer testing the effect of your intended compound, which can lead to inaccurate and misleading results.

Q2: What are the main factors that cause the hydrolysis of this compound?

A: The rate of hydrolysis is primarily influenced by three factors:

  • pH: The reaction is slowest at a slightly acidic to neutral pH. It is significantly accelerated by both acidic and basic conditions. Basic (alkaline) conditions, in particular, can rapidly increase the rate of hydrolysis in a process known as saponification.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at elevated temperatures or for extended periods at room temperature can lead to significant degradation.

  • Presence of Enzymes: Some cell cultures or biological samples may contain esterase enzymes that can catalytically accelerate the hydrolysis of this compound.

Q3: How should I prepare and store stock solutions of this compound to minimize hydrolysis?

A: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: this compound has low solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Storage Conditions: Stock solutions should be stored at -20°C or -80°C to slow down any potential degradation.[2][3] It is also advisable to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.

  • Light and Air: Protect your stock solutions from light and minimize their exposure to air by using tightly sealed vials.

Q4: I've observed precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A: Precipitation upon dilution into an aqueous buffer or medium is a common issue due to the low water solubility of this compound. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your final working solution is low (typically below 0.5%, and preferably under 0.1%) to prevent solvent-induced cytotoxicity.

  • Dilution Technique: To avoid precipitation, add the stock solution to your pre-warmed medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly.

  • Solubility Limits: Be aware of the solubility limits of this compound in your specific medium. If you require a higher concentration than is soluble, you may need to explore the use of solubilizing agents, though their effects on your experimental system must be validated.

Q5: How can I detect if my this compound has hydrolyzed?

A: The most reliable way to detect and quantify hydrolysis is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] An appropriate HPLC method can separate this compound from its hydrolysis product, p-coumaric acid, allowing you to determine the concentration of each. By analyzing your solution over time, you can monitor the stability of your compound under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Hydrolysis of this compound in the working solution, leading to variable concentrations of the active compound.Prepare fresh working solutions for each experiment from a properly stored, frozen stock. Minimize the time the working solution is kept at room or elevated (e.g., 37°C) temperatures before use. Consider analyzing the concentration of this compound in your working solution at the beginning and end of your experiment using a stability-indicating method like HPLC.
Low or no observed biological activity. The active compound, this compound, has hydrolyzed to the less active p-coumaric acid.Check the pH of your experimental medium or buffer. If it is alkaline, consider buffering it to a neutral or slightly acidic pH, if your experimental system allows. Ensure your stock solution has been stored correctly and is not expired.
Unexpected cytotoxicity. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is too high.Calculate the final solvent concentration in your working solution and ensure it is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same final solvent concentration to assess its effect on your cells.
Precipitation of the compound in the incubator. The concentration of this compound exceeds its solubility in the cell culture medium at 37°C.Reduce the final concentration of this compound. Ensure the stock solution is fully dissolved before diluting it into the medium. When diluting, add the stock solution to the medium while gently mixing.

Quantitative Data on Ester Hydrolysis

Table 1: Hydrolysis Rate Constants for Structurally Similar Carboxylate Esters at 25°C

CompoundAcid-Catalyzed (M⁻¹hr⁻¹)Neutral (hr⁻¹)Base-Catalyzed (M⁻¹hr⁻¹)Calculated Half-Life at pH 7
Methyl Acetate -4.5 x 10⁻⁵6551.7 years
Ethyl Benzoate --908.8 years
Methyl Acrylate --4061.9 years
2,4-D Methyl Ester --41,0007 days

Data is sourced from a compilation of hydrolysis rate constants and should be used for estimation purposes only. The actual hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 178.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • In a sterile fume hood, weigh out 17.82 mg of this compound powder and transfer it to a sterile amber vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the vial at room temperature until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage (months), -80°C is recommended.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • To prepare a 100 µM working solution, perform a 1:1000 dilution of the stock solution into the medium. For example, add 10 µL of the 100 mM stock solution to 10 mL of medium.

  • Crucially , while adding the stock solution, gently vortex or swirl the medium to ensure rapid and even dispersion of the compound and to prevent precipitation.

  • The final concentration of DMSO in this example is 0.1%. Always calculate the final DMSO concentration and ensure it is tolerated by your cell line.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.

Protocol 3: Stability-Indicating HPLC Method for this compound and p-Coumaric Acid

This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and column.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of p-coumaric acid. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where both compounds have good absorbance (e.g., 310 nm).

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of known concentrations of this compound and p-coumaric acid in the mobile phase.

  • Inject the standards to determine their retention times and to generate a calibration curve for quantification.

  • Inject your experimental samples (e.g., your working solution at different time points).

  • Identify and quantify the peaks for this compound and p-coumaric acid in your samples by comparing their retention times and areas to the standards.

  • Calculate the percentage of this compound remaining and the percentage that has hydrolyzed to p-coumaric acid over time.

Visualizations

Hydrolysis_of_Methyl_p_Coumarate Methyl_p_Coumarate This compound Transition_State Tetrahedral Intermediate Methyl_p_Coumarate->Transition_State + H₂O Water Water (H₂O) Water->Transition_State p_Coumaric_Acid p-Coumaric Acid Transition_State->p_Coumaric_Acid Methanol Methanol (CH₃OH) Transition_State->Methanol Catalysts Catalysts (H⁺, OH⁻, Esterases) Catalysts->Transition_State Accelerates Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Hydrolysis Suspect this compound Hydrolysis? Start->Check_Hydrolysis Check_Stock Check Stock Solution: - Age and storage? - Anhydrous solvent? - Freeze-thaw cycles? Check_Hydrolysis->Check_Stock Yes Investigate_Other Investigate Other Experimental Variables Check_Hydrolysis->Investigate_Other No Check_Working Check Working Solution: - pH of medium/buffer? - Time at RT/37°C? - Freshly prepared? Check_Stock->Check_Working Perform_HPLC Perform Stability-Indicating HPLC Analysis Check_Working->Perform_HPLC Hydrolysis_Confirmed Hydrolysis Confirmed Perform_HPLC->Hydrolysis_Confirmed Degradation > 5% No_Hydrolysis No Significant Hydrolysis Perform_HPLC->No_Hydrolysis Degradation < 5% Optimize_Protocol Optimize Protocol: - Use fresh stock - Adjust pH - Minimize incubation time Hydrolysis_Confirmed->Optimize_Protocol No_Hydrolysis->Investigate_Other Experimental_Design_Guide Start Experiment Planning with This compound Aqueous_System Is the final solvent aqueous? Start->Aqueous_System Anhydrous Use Anhydrous Solvent. Store at -20°C or -80°C. Aqueous_System->Anhydrous No pH_Check What is the pH of the aqueous system? Aqueous_System->pH_Check Yes Acidic_Basic Acidic (pH < 6) or Basic (pH > 8) pH_Check->Acidic_Basic Neutral Neutral (pH 6-8) pH_Check->Neutral High_Risk High Risk of Hydrolysis. - Minimize experiment duration - Consider pH adjustment - Run stability checks (HPLC) Acidic_Basic->High_Risk Low_Risk Lower Risk of Hydrolysis. - Prepare solutions fresh - Store at low temp before use Neutral->Low_Risk Temp_Check Will the experiment be run at elevated temperatures? High_Risk->Temp_Check Low_Risk->Temp_Check Elevated_Temp Yes (> Room Temp) Temp_Check->Elevated_Temp Room_Temp No Temp_Check->Room_Temp Accelerated_Hydrolysis Increased Hydrolysis Rate. - Minimize time at high temp - Use pre-warmed solutions quickly Elevated_Temp->Accelerated_Hydrolysis

References

Technical Support Center: Purification of Commercial Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methyl p-coumarate. The following sections detail methods to remove common impurities and ensure high-purity material for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the esterification of p-coumaric acid with methanol.[1] Consequently, the most common impurities include:

  • Unreacted p-coumaric acid: Due to incomplete reaction, the starting material is often present in the final product.

  • Residual reagents: Traces of acid or base catalysts used during the esterification process may remain.

  • Side-products: Minor side-products from the synthesis, although typically in low concentrations.

  • Degradation products: this compound can be susceptible to degradation over time, especially if not stored properly.

Q2: How can I assess the purity of my commercial this compound?

A2: The purity of this compound can be effectively assessed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities with high sensitivity.[1][4]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting range often indicates the presence of impurities. The reported melting point for this compound is in the range of 137-141 °C.

Q3: Which purification method is best for removing impurities from this compound?

A3: The choice of purification method depends on the level of impurities and the desired final purity. The two most common and effective methods are:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid sample. It is generally a simpler and faster method than column chromatography.

  • Silica Gel Column Chromatography: A highly effective method for separating compounds with different polarities. This technique is ideal for removing significant amounts of impurities or for separating this compound from compounds with similar properties.

Troubleshooting Guides

Recrystallization

Problem 1: My this compound does not fully dissolve in the hot recrystallization solvent.

  • Cause: Insufficient solvent was used for the amount of solid.

  • Solution: Add small increments of hot solvent until the solid fully dissolves. Be careful not to add too much solvent, as this will reduce the yield of recovered crystals.

Problem 2: No crystals form upon cooling the solution.

  • Cause 1: The solution is not supersaturated, meaning too much solvent was added.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the this compound and then allow the solution to cool again.

  • Cause 2: The cooling process is too rapid, which can inhibit crystal nucleation.

  • Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Cause 3: The solution is clean and lacks nucleation sites.

  • Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound to the solution.

Problem 3: The recrystallized product is still impure.

  • Cause: The chosen solvent system is not optimal for separating the impurities. The impurities may have similar solubility to this compound in that solvent.

  • Solution: Select a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A common mixed-solvent system for compounds like this compound is ethyl acetate/hexane.

Silica Gel Column Chromatography

Problem 1: The separation of this compound from impurities is poor (overlapping bands).

  • Cause 1: The chosen mobile phase (eluent) is too polar.

  • Solution 1: Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

  • Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

  • Cause 3: The sample was loaded in too large a volume of solvent.

  • Solution 3: Dissolve the sample in the minimum amount of the eluent or a less polar solvent before loading it onto the column. This ensures the sample starts as a narrow band.

Problem 2: this compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this would mean increasing the percentage of ethyl acetate.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference(s)
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
HexaneSparingly soluble/Insoluble

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, fast, and effective for removing small amounts of impurities.Can lead to significant loss of product in the mother liquor; may not be effective for impurities with similar solubility.
Silica Gel Column Chromatography Differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent) based on polarity.Highly effective for separating complex mixtures and removing significant amounts of impurities; can achieve very high purity.More time-consuming and requires larger volumes of solvent compared to recrystallization; requires careful technique for good results.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need optimization based on the initial purity of the commercial sample.

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethyl acetate and hexane is a good starting point.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

  • Purity Assessment: Analyze the purity of the recrystallized this compound using TLC, HPLC, and melting point analysis.

Protocol 2: Silica Gel Column Chromatography of this compound

This protocol outlines a standard procedure for flash column chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for this compound. A common mobile phase for similar compounds is 20% ethyl acetate in hexane.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Confirm the purity of the final product using HPLC and melting point analysis.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product start Impure this compound dissolve Dissolve in minimal hot ethyl acetate start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration add_hexane Add hexane until cloudy hot_filtration->add_hexane cool Cool to room temperature, then ice bath add_hexane->cool vacuum_filtration Vacuum filtration to collect crystals cool->vacuum_filtration wash Wash with cold hexane vacuum_filtration->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation start Impure this compound tlc Determine eluent via TLC (e.g., 20% EtOAc/Hexane) start->tlc pack Pack silica gel column tlc->pack load Dissolve sample in minimal eluent and load onto column pack->load elute Elute with chosen mobile phase load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Remove solvent via rotary evaporation combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for silica gel column chromatography of this compound.

References

Technical Support Center: Optimizing Mobile Phase for p-Coumaric Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of p-coumaric acid and its esters via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating p-coumaric acid and its esters in a single HPLC run?

The main challenge lies in the differing polarities and acidic properties of the analytes. p-Coumaric acid is an acidic compound, making its retention and peak shape highly dependent on the mobile phase pH. Its esters (e.g., methyl, ethyl, propyl p-coumarate) are neutral and more hydrophobic. A mobile phase optimized for the neutral esters may not be ideal for the acidic parent compound, and vice versa.

Q2: Should I use an isocratic or gradient elution for this separation?

For separating a mixture of p-coumaric acid and its esters with varying alkyl chain lengths, a gradient elution is generally recommended.[1] This is because the hydrophobicity of the esters increases with the length of the alkyl chain, leading to longer retention times. An isocratic method suitable for eluting the more polar p-coumaric acid would result in very long retention times and broad peaks for the more nonpolar esters. Conversely, an isocratic method designed for the late-eluting esters might cause the p-coumaric acid to elute too quickly with poor retention and resolution. A gradient elution, which involves changing the mobile phase composition over time, allows for the efficient elution of all compounds in a reasonable timeframe while maintaining good peak shape and resolution.[2]

Q3: What is a good starting point for a mobile phase composition?

A common starting point for the reversed-phase HPLC separation of phenolic compounds is a gradient elution using a C18 column.[2] The mobile phase typically consists of:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.5% phosphoric acid).[2][3]

  • Solvent B: An organic solvent such as acetonitrile or methanol.

A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic esters.

Q4: Why is it important to add an acid to the mobile phase?

Adding an acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for p-coumaric acid. Since p-coumaric acid is an acidic compound, it can exist in both ionized (deprotonated) and non-ionized (protonated) forms depending on the pH. The presence of both forms during chromatography can lead to peak tailing. By acidifying the mobile phase, the equilibrium is shifted towards the non-ionized form, which interacts more consistently with the reversed-phase stationary phase, resulting in improved peak shape.

Q5: Can I use methanol and acetonitrile interchangeably?

While both are common organic modifiers, they can provide different selectivities. If you are having trouble separating two co-eluting peaks, switching from acetonitrile to methanol, or vice versa, can alter the retention times and potentially improve resolution. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing (p-Coumaric Acid) Insufficiently acidic mobile phase leading to ionization of the carboxylic acid group.Increase the concentration of the acidic modifier (e.g., formic acid, phosphoric acid) to lower the pH of the mobile phase.
Secondary interactions with residual silanols on the column.Use a modern, end-capped HPLC column. Ensure the mobile phase is sufficiently acidic.
Broad Peaks (Esters) Gradient is too steep, causing the esters to elute too quickly.Decrease the gradient slope to allow for better interaction with the stationary phase and improved peak focusing.
Using an isocratic mobile phase that is too strong.Switch to a gradient elution or decrease the percentage of the organic solvent in the isocratic mobile phase.
Poor Resolution Between Esters Mobile phase composition is not optimal for separating compounds with similar hydrophobicity.Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a buffer if precise pH control is critical.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
All Peaks are Broad or Split Column overload.Reduce the injection volume or the concentration of the sample.
Void in the column.Replace the column.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.

Data Presentation

Table 1: Example HPLC Methods for p-Coumaric Acid Analysis

Parameter Method 1 (Isocratic) Method 2 (Gradient) Method 3 (Gradient)
Column RP-C18 (250 mm x 4.6 mm, 5 µm)Gemini C18 (250 mm x 4.6 mm, 3 µm)C18
Mobile Phase A Water with 1% Glacial Acetic Acid0.5% Phosphoric Acid0.1% Phosphoric Acid
Mobile Phase B Methanol100% AcetonitrileAcetonitrile
Composition/Gradient 65:34:1 (Water:Methanol:Acetic Acid)0-30 min: 5% to 80% B30-33 min: 80% B33-35 min: 80% to 5% B35-40 min: 5% B0-30 min: 0% to 100% B30-40 min: 100% B40-45 min: 100% to 0% B
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/min
Detection Wavelength 310 nm280 nm310 nm
Retention Time (p-Coumaric Acid) 6.617 min16.16 minNot Specified

Table 2: Expected Elution Order and Relative Retention Times of p-Coumaric Acid and its Esters in Reversed-Phase HPLC

Compound Structure Expected Elution Order Relative Hydrophobicity
p-Coumaric AcidHO-C₆H₄-CH=CH-COOH1 (Least Retained)Least Hydrophobic
Methyl p-CoumarateHO-C₆H₄-CH=CH-COOCH₃2More Hydrophobic
Ethyl p-CoumarateHO-C₆H₄-CH=CH-COOCH₂CH₃3Even More Hydrophobic
Propyl p-CoumarateHO-C₆H₄-CH=CH-COOCH₂CH₂CH₃4 (Most Retained)Most Hydrophobic

Experimental Protocols

Protocol 1: Gradient HPLC Method for Simultaneous Separation of p-Coumaric Acid and its Esters

This protocol is a suggested starting point based on methods for separating phenolic compounds.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • p-Coumaric acid standard.

    • Methyl, ethyl, and propyl p-coumarate standards.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or phosphoric acid).

    • Methanol for sample preparation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of p-coumaric acid and each ester in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions with methanol to achieve the desired concentrations.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 310 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: Linear gradient from 70% to 10% B

      • 32-40 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the mixed standard solution to determine the retention times and resolution of each compound.

    • Inject the samples for analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) Injection Inject Sample/Standard (10 µL) Mobile_Phase->Injection Standards Prepare Standard Solutions (p-Coumaric Acid & Esters in Methanol) Standards->Injection Sample Prepare Sample (Dissolve in Methanol) Sample->Injection Separation Gradient Separation on C18 Column (Flow: 1.0 mL/min, Temp: 30°C) Injection->Separation Detection DAD/UV-Vis Detection at 310 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Identify and Quantify Peaks Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of p-coumaric acid and its esters.

Troubleshooting_Logic Start Poor Separation or Peak Shape Issue Check_Acid_Peak Is p-Coumaric Acid Peak Tailing? Start->Check_Acid_Peak Increase_Acidity Increase Mobile Phase Acidity (e.g., 0.1% -> 0.2% Formic Acid) Check_Acid_Peak->Increase_Acidity Yes Check_Resolution Poor Resolution Between Esters? Check_Acid_Peak->Check_Resolution No End Problem Resolved Increase_Acidity->End Adjust_Gradient Make Gradient Shallower (e.g., slower increase in %B) Check_Resolution->Adjust_Gradient Yes Broad_Peaks Are All Peaks Broad? Check_Resolution->Broad_Peaks No Change_Solvent Change Organic Solvent (Acetonitrile <-> Methanol) Adjust_Gradient->Change_Solvent Still Poor Adjust_Gradient->End Improved Change_Solvent->End Reduce_Concentration Reduce Sample Concentration or Injection Volume Broad_Peaks->Reduce_Concentration Yes Broad_Peaks->End No, Resolved Check_Sample_Solvent Check Sample Solvent (Should be weak) Reduce_Concentration->Check_Sample_Solvent Still Broad Reduce_Concentration->End Improved Check_Sample_Solvent->End

Caption: Troubleshooting workflow for optimizing the separation of p-coumaric acid and its esters.

References

Validation & Comparative

Methyl p-Coumarate Demonstrates Potent In Vivo Anti-Inflammatory Effects in Allergic Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continuously seeking novel and effective anti-inflammatory agents. Methyl p-coumarate, a natural compound found in various plants, has emerged as a promising candidate, exhibiting significant anti-inflammatory properties in in vivo studies. This guide provides a comprehensive comparison of this compound's performance with its parent compound, p-coumaric acid, and other alternatives, supported by experimental data and detailed protocols.

This compound (MH), an esterified derivative of p-coumaric acid, has been shown to effectively ameliorate airway inflammation in experimental models of allergic asthma.[1] Its anti-inflammatory effects are attributed to its ability to suppress various inflammatory mediators and signaling pathways, demonstrating a superior effect at lower doses compared to some other natural compounds.[1]

Comparative Efficacy of this compound

In vivo studies have highlighted the potent anti-inflammatory activity of this compound, particularly in a murine model of ovalbumin (OVA)-induced allergic asthma. Administration of MH has been shown to significantly reduce key inflammatory markers.

Table 1: Effect of this compound on Inflammatory Markers in OVA-Induced Allergic Asthma in Mice

Inflammatory MarkerModelTreatment GroupDosage% Reduction/EffectReference
Eosinophils in BALFOVA-induced asthmaThis compound5 mg/kgSignificantly inhibited increase[1]
Th2 Cytokines (IL-4, IL-5, IL-13) in BALFOVA-induced asthmaThis compound5 mg/kgSignificantly inhibited increase[1]
MCP-1 in BALFOVA-induced asthmaThis compound5 mg/kgSignificantly inhibited increase[1]
IgE in SerumOVA-induced asthmaThis compound5 mg/kgSignificantly inhibited increase
Immune Cell Influx in LungsOVA-induced asthmaThis compound5 mg/kgReductive effect
Mucus Secretion in LungsOVA-induced asthmaThis compound5 mg/kgReductive effect
iNOS/COX-2 Expression in LungsOVA-induced asthmaThis compound5 mg/kgReductive effect

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; MCP-1: Monocyte Chemoattractant Protein-1; IgE: Immunoglobulin E; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.

Notably, the study highlighted that this compound showed a superior anti-asthma effect at a low dose of 5 mg/kg compared to other natural compounds which were used at 40 or 200 mg/kg.

Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are associated with the inactivation of key signaling pathways, primarily the NF-κB and AP-1 pathways, which are crucial in the expression of pro-inflammatory genes.

Methyl_p_Coumarate_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Allergen, LPS) cluster_cell Immune/Epithelial Cell cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_molecule Molecule Allergen Allergen/LPS IKK IKK Allergen->IKK Activates c_Fos c-Fos Allergen->c_Fos c_Jun c-Jun Allergen->c_Jun IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p_NFkB p-NF-κB (Active) NFkB->p_NFkB Gene Pro-inflammatory Gene Expression p_NFkB->Gene Translocates to nucleus and induces transcription p_c_Fos p-c-Fos c_Fos->p_c_Fos p_c_Jun p-c-Jun c_Jun->p_c_Jun AP1 AP-1 p_c_Fos->AP1 p_c_Jun->AP1 AP1->Gene Induces transcription MH This compound MH->IKK Inhibits MH->p_c_Fos Inhibits MH->p_c_Jun Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

The in vivo validation of this compound's anti-inflammatory effect was conducted using a well-established murine model of allergic asthma.

Experimental Workflow: Ovalbumin (OVA)-Induced Allergic Asthma Model

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 & 7: Sensitization with OVA and Alum (i.p.) Day14_21 Days 14-21: Intranasal OVA Challenge Day0->Day14_21 Treatment This compound (5 mg/kg) or Vehicle Administration (1h before each challenge) Day14_21->Treatment Treatment administered during this period Day22 Day 22: Sacrifice and Sample Collection Treatment->Day22 Analysis Analysis of BALF, Serum, and Lung Tissue Day22->Analysis

Caption: Workflow of the in vivo allergic asthma model.

Detailed Methodology:

  • Animals: Specific pathogen-free male BALB/c mice were used for the study.

  • Sensitization: Mice were sensitized on days 0 and 7 by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (alum) in 200 µL of saline.

  • Challenge: From day 14 to day 21, mice were challenged intranasally with 10 µg of OVA in 50 µL of saline.

  • Treatment: this compound (5 mg/kg) was administered orally one hour before each OVA challenge.

  • Sample Collection and Analysis: On day 22, mice were sacrificed. Bronchoalveolar lavage fluid (BALF) was collected to count eosinophils and measure cytokine levels (IL-4, IL-5, IL-13, MCP-1) using ELISA. Blood was collected for serum IgE analysis. Lung tissues were processed for histological examination to assess immune cell infiltration and mucus secretion, and for Western blot analysis to determine the expression of iNOS and COX-2.

Comparison with p-Coumaric Acid and Other Phenylpropanoids

While this compound is an ester of p-coumaric acid, the latter also exhibits anti-inflammatory properties. Studies on p-coumaric acid have shown its effectiveness in reducing inflammatory markers like TNF-α and IL-6 in a collagen-induced arthritis rat model. It is suggested that p-coumaric acid exerts its anti-inflammatory effect by suppressing NF-κB activation.

Other related phenylpropanoids, such as ethyl p-coumarate, have also been reported to inhibit neutrophil migration in inflammation models. This suggests that the p-coumaric acid scaffold is a promising backbone for the development of anti-inflammatory drugs. The esterification, as in this compound, may enhance its bioavailability or potency, as suggested by its effectiveness at a low dosage.

Conclusion

In vivo studies provide strong evidence for the anti-inflammatory effects of this compound, particularly in the context of allergic airway inflammation. Its ability to modulate key inflammatory pathways like NF-κB and AP-1 at a low dosage makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases such as asthma. The comparative data suggests that esterification of p-coumaric acid may be a viable strategy to enhance its anti-inflammatory potency. Future studies should include direct comparisons with standard-of-care drugs to further delineate its therapeutic potential.

References

Unraveling the Anti-Melanoma Action of Methyl p-Coumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of methyl p-coumarate in melanoma cells. It offers a comparative perspective against current therapeutic alternatives and is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Abstract

Comparative Efficacy and Cytotoxicity

The anti-melanoma activity of this compound and its comparators is summarized below. The data highlights the cytotoxic potential of these compounds against various melanoma cell lines.

CompoundCell LineIC50 / EffectReference
This compound B16-F10130 µM[1]
p-Coumaric AcidA375Induces apoptosis at 2.5–3.5 mM[2]
B16Induces apoptosis at 3.0–4.0 mM[2]
Ethyl p-coumarateB16-F10Induces cell cycle arrest at 0.1 mM[3]
SK-MEL-25Induces cell cycle arrest at 0.1 mM[3]
n-Butyl p-coumarateB16-F10Induces cell cycle arrest at 0.1 mM
SK-MEL-25Induces cell cycle arrest at 0.1 mM
Vemurafenib (BRAF inhibitor) BRAF V600E mutant melanoma cellsInduces G1 cell-cycle arrest and apoptosis
Dabrafenib (BRAF inhibitor) BRAF V600 mutant melanoma cellsBlocks ERK phosphorylation and cellular proliferation
Trametinib (MEK inhibitor) BRAF and NRAS-mutant melanoma cell linesInhibits cell growth and induces cell death
Nivolumab (Anti-PD-1) N/A (In vivo)Stimulates T-cell proliferation and cytokine production
Pembrolizumab (Anti-PD-1) N/A (In vivo)Blocks PD-1 binding to PD-L1 and PD-L2

Mechanism of Action: A Comparative Overview

This compound: Induction of Apoptosis and Cell Cycle Arrest

While direct studies on the signaling pathways of this compound in melanoma are emerging, strong evidence from its parent compound, p-coumaric acid, and its esters suggests a mechanism centered on the induction of programmed cell death (apoptosis) and cell cycle arrest.

The proposed mechanism for this compound involves:

  • Induction of the Intrinsic Apoptotic Pathway: This is likely mediated through the upregulation of pro-apoptotic proteins like Bax and Apaf1, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the cleavage and activation of executioner caspases like caspase-3 and caspase-9.

  • Cell Cycle Arrest: this compound is anticipated to halt cell cycle progression. Studies on its ethyl and n-butyl esters have shown cell cycle arrest at the G0/G1 phase in B16-F10 cells and at the S and G2/M phases in SK-MEL-25 cells. This is likely achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The enone moiety in the structure of this compound is crucial for its cytotoxicity.

G cluster_0 This compound Action cluster_1 Cell Cycle Regulation mpc This compound bax_up ↑ Bax/Apaf1 mpc->bax_up bcl2_down ↓ Bcl-2 mpc->bcl2_down cyclin_cdk_down ↓ Cyclin-CDK complexes mpc->cyclin_cdk_down cyto_c Cytochrome c release bax_up->cyto_c bcl2_down->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g1_s_arrest G0/G1 or S/G2 Arrest cyclin_cdk_down->g1_s_arrest G cluster_0 MAPK Signaling Pathway in Melanoma cluster_1 Inhibitor Action ras RAS braf BRAF (mutated) ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation braf_i BRAF Inhibitors braf_i->braf mek_i MEK Inhibitors mek_i->mek G cluster_0 T-Cell Mediated Tumor Cell Killing cluster_1 Immune Evasion by Melanoma cluster_2 Action of Anti-PD-1 Therapy t_cell T-Cell melanoma_cell Melanoma Cell t_cell->melanoma_cell Recognizes & Kills pd1 PD-1 inhibition T-Cell Inhibition pd1->inhibition pdl1 PD-L1 pdl1->pd1 Binds t_cell_inactive T-Cell melanoma_cell_survives Melanoma Cell anti_pd1 Anti-PD-1 Antibody anti_pd1->pd1 Blocks G cluster_0 Experimental Workflow start Treat Melanoma Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_viability->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_assay western_blot Western Blot Analysis cell_cycle_assay->western_blot conclusion Confirm Mechanism of Action western_blot->conclusion G cluster_0 Logical Relationships of Findings mpc_treatment This compound Treatment decreased_viability Decreased Cell Viability mpc_treatment->decreased_viability increased_apoptosis Increased Apoptosis mpc_treatment->increased_apoptosis cell_cycle_arrest Cell Cycle Arrest mpc_treatment->cell_cycle_arrest protein_changes Changes in Apoptotic & Cell Cycle Proteins increased_apoptosis->protein_changes is caused by cell_cycle_arrest->protein_changes is caused by protein_changes->decreased_viability leads to

References

A Comparative Analysis of the Cytotoxicity of Methyl p-Coumarate and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of methyl p-coumarate and its parent compound, p-coumaric acid. The information presented herein is collated from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and p-coumaric acid across various cancer cell lines. These values are indicative of the concentration of each compound required to inhibit the growth of 50% of the cell population. Lower IC50 values suggest higher cytotoxic potency.

CompoundCell LineAssayIC50 (µM)Reference
This compound B16-F10 (Murine Melanoma)Not Specified130[1]
B16-F10 (Murine Melanoma)LDH Release> 1000 (after 24h)[2][3]
SK-MEL-25 (Human Melanoma)LDH Release> 1000 (after 24h)[2][3]
p-Coumaric Acid A375 (Human Melanoma)CCK-84400 (24h), 2500 (48h)
B16 (Murine Melanoma)CCK-84100 (24h), 2800 (48h)
HCT-15 (Human Colon Carcinoma)MTT1400
HT-29 (Human Colon Carcinoma)MTT1600
HT-29 (Human Colon Carcinoma)MTT150 (Day 1)
MM.1s (Multiple Myeloma)CCK-82754
PC3 (Human Prostate Adenocarcinoma)Not Specified1100
B16-F10 (Murine Melanoma)LDH ReleaseNot cytotoxic at 1mM
SK-MEL-25 (Human Melanoma)LDH ReleaseNot cytotoxic

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, incubation times, and cell line passages.

Comparative Cytotoxicity Insights

Available data suggests that the esterification of p-coumaric acid, including to its methyl ester, may enhance its cytotoxic effects, particularly in melanoma cell lines. One study directly comparing p-coumaric acid with its ethyl and butyl esters on B16-F10 and SK-MEL-25 melanoma cells found that the ester derivatives induced substantial tumor cell death at concentrations where p-coumaric acid showed no significant activity. Another study reported that while this compound exhibited cytotoxicity on B16-F10 melanoma cells with an IC50 of 130 µM, p-coumaric acid showed similar but lesser activity. The increased lipophilicity of the ester derivatives is thought to facilitate better penetration through the cell membrane.

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays used in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or p-coumaric acid. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the LDH-catalyzed reaction to proceed, resulting in a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Mechanisms of Action

p-Coumaric Acid: ROS-Mediated Mitochondrial Apoptosis

p-Coumaric acid has been shown to induce apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.

p_coumaric_acid_pathway pCA p-Coumaric Acid ROS ↑ Reactive Oxygen Species (ROS) pCA->ROS Bax ↑ Bax pCA->Bax Bcl2 ↓ Bcl-2 pCA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p-Coumaric acid induced apoptosis pathway.

The proposed mechanism involves an increase in intracellular ROS, leading to mitochondrial membrane dysfunction. This is associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.

This compound: Role of the Enone Moiety and Intracellular Oxidation

The cytotoxic mechanism of this compound is less defined but appears to be linked to its chemical structure, specifically the enone moiety, and intracellular oxidative processes.

methyl_p_coumarate_pathway MpCA This compound Cell Cellular Uptake MpCA->Cell Oxidation Intracellular Oxidation Cell->Oxidation Enone Enone Moiety (Michael Acceptor) Oxidation->Enone Depletion Nucleophile Depletion Enone->Depletion Nucleophiles Cellular Nucleophiles (e.g., GSH) Nucleophiles->Depletion Stress Cellular Stress Depletion->Stress Cytotoxicity Cytotoxicity Stress->Cytotoxicity

Caption: Proposed cytotoxicity mechanism for this compound.

The enone functional group in this compound can act as a Michael reaction acceptor, making it susceptible to nucleophilic attack by cellular thiols, such as glutathione (GSH). Intracellular oxidation may further enhance this reactivity. The depletion of cellular nucleophiles can lead to oxidative stress and disruption of cellular homeostasis, ultimately resulting in cytotoxicity.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the cytotoxicity of this compound and p-coumaric acid.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., A375, B16-F10) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Stock Solutions) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assay (MTT or LDH) Incubation->CytotoxicityAssay Readout Spectrophotometric Reading CytotoxicityAssay->Readout Calc Calculation of % Viability / Cytotoxicity Readout->Calc IC50 IC50 Determination Calc->IC50

References

The Ester Advantage: Unpacking the Skin Permeability of p-Coumaric Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and dermatology, understanding the skin permeability of active compounds is paramount for formulating effective topical products. This guide provides a detailed comparison of the skin permeability of p-coumaric acid (PCA), a well-known phenolic acid with antioxidant and tyrosinase-inhibiting properties, and its methyl ester derivative, methyl p-coumarate (MPC). This comparison is supported by experimental findings that highlight the critical role chemical structure plays in dermal absorption.

The primary difference in skin permeability between p-coumaric acid and its methyl ester lies in their polarity and the complex biological environment of the skin. While the esterification of p-coumaric acid to this compound increases its lipophilicity, suggesting enhanced permeability through the lipid-rich stratum corneum, experimental evidence reveals a more nuanced reality. In vitro studies using artificial lipophilic membranes have shown that this compound is highly permeable, whereas p-coumaric acid is practically impermeable[1][2]. This is attributed to the carboxylic acid group of PCA, which is ionized at physiological pH, increasing its polarity and hindering its passage through lipid barriers[3][4].

However, the scenario changes when moving to ex vivo models that more closely mimic the physiological conditions of the skin. In studies using excised porcine skin, a reliable model for human skin, topically applied p-coumaric acid from a cream formulation was found to diffuse into the underlying aqueous medium[1]. Conversely, when a cream containing this compound was applied, the ester itself was not detected in the receptor fluid. Instead, p-coumaric acid was identified as a bioconverted product, suggesting that enzymes within the skin, such as esterases, hydrolyze the methyl ester back to the parent acid.

This bioconversion is a critical factor for formulation development. While the methyl ester may act as a prodrug, facilitating passage into the skin, its ultimate biological activity may be exerted by the parent p-coumaric acid after enzymatic cleavage.

Comparative Permeability Data

Parameterp-Coumaric Acid (PCA)This compound (MPC)Key Findings
Permeability through Artificial Lipophilic Membrane Practically impermeableHighly permeableThe increased lipophilicity of MPC enhances its ability to cross a simple lipid barrier.
Permeation through Ex Vivo Porcine Skin Permeable from a cream formulationNot detected in receptor fluid; bioconverted to PCAPCA is capable of permeating the skin from a suitable formulation. MPC appears to be hydrolyzed to PCA within the skin.
Primary Barrier to Permeation High polarity due to the ionized carboxyl group at neutral pH.Enzymatic hydrolysis to the more polar PCA within the skin.The skin's enzymatic activity plays a crucial role in the fate of topically applied MPC.

Experimental Protocols

The following is a generalized protocol for assessing skin permeability using an ex vivo porcine skin model with Franz diffusion cells, based on common methodologies described in the literature.

Ex Vivo Skin Permeation Study Using Franz Diffusion Cells

1. Skin Preparation:

  • Freshly excised porcine ear skin is obtained, and the subcutaneous fat and connective tissue are carefully removed.

  • The full-thickness skin is cut into appropriate sizes to fit the Franz diffusion cells.

  • The integrity of the skin samples is often checked by measuring the trans-epidermal water loss (TEWL) or electrical resistance.

2. Franz Diffusion Cell Setup:

  • The prepared porcine skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), and the fluid is continuously stirred with a magnetic bar to ensure a uniform concentration.

  • The temperature of the receptor fluid is maintained at 32°C to mimic the physiological temperature of the skin surface.

3. Sample Application and Collection:

  • A precisely weighed amount of the test formulation (e.g., a cream containing p-coumaric acid or this compound) is applied to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor fluid is immediately added back to the receptor compartment to maintain a constant volume.

4. Analytical Method:

  • The concentration of the test compound (p-coumaric acid and/or this compound) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Data Analysis:

  • The cumulative amount of the compound permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.

  • The lag time (Tlag) is determined from the x-intercept of the linear portion of the cumulative amount versus time plot.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the chemical relationship influencing permeability, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Porcine Skin Excision & Preparation cell_setup Franz Cell Assembly & Equilibration skin_prep->cell_setup Mount Skin formulation_app Apply Formulation to Donor Chamber cell_setup->formulation_app Start Experiment sampling Collect Aliquots from Receptor Chamber formulation_app->sampling Over Time hplc HPLC Analysis of Collected Samples sampling->hplc data_analysis Calculate Permeability Parameters (Flux, Kp) hplc->data_analysis

Caption: Experimental workflow for ex vivo skin permeability testing.

G cluster_structure Chemical Structures cluster_permeability Permeability Outcome PCA p-Coumaric Acid (Higher Polarity) Permeability Skin Permeation PCA->Permeability Lower intrinsic permeability MPC This compound (Lower Polarity) MPC->Permeability Higher intrinsic permeability (prodrug) Permeability->PCA Bioconversion (in skin)

Caption: Relationship between structure and skin permeability.

References

A Comparative Analysis of the Antioxidant Activity of Methyl p-Coumarate and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of two prominent phenolic compounds: methyl p-coumarate and ferulic acid. The information presented is supported by experimental data to assist in evaluating their potential applications in research and drug development.

Introduction

Ferulic acid and p-coumaric acid are hydroxycinnamic acids widely found in plants, known for their potent antioxidant properties.[1][2] Ferulic acid is structurally similar to p-coumaric acid but features an additional methoxy group on the benzene ring. This compound is an ester derivative of p-coumaric acid. These structural distinctions significantly influence their ability to scavenge free radicals and mitigate oxidative stress. The antioxidant capacity of these compounds stems from their phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, forming a stable resonance-stabilized phenoxyl radical in the process.[2][3] This guide focuses on a direct comparison of their antioxidant efficacy, supported by quantitative data from various assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of ferulic acid and its related compounds are frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The data consistently indicates that ferulic acid exhibits superior radical scavenging activity compared to p-coumaric acid and its esters.

Compound/ParameterAssayResultReference
Relative Scavenging Activity DPPHCaffeic acid > Sinapic acid > Ferulic acid > Ferulic acid esters > p-Coumaric acid [4]
Stoichiometric Factor (n) PhCOO• ScavengingFerulic acid : 1.8p-Coumaric acid : 1.7
Stoichiometric Factor (n) R• ScavengingFerulic acid : 1.2p-Coumaric acid : 1.0
Ferulic Acid ABTSIC50: 35.55 µg/mL
This compound Melanogenesis InhibitionMore potent than methyl ferulate
*The stoichiometric factor (n) represents the number of free radicals captured by one mole of the antioxidant.

The evidence suggests a clear hierarchy in antioxidant potential, with ferulic acid demonstrating a greater capacity for neutralizing free radicals than p-coumaric acid. This enhanced activity is largely attributed to the electron-donating methoxy group on the ferulic acid structure, which facilitates the donation of a hydrogen atom from the phenolic hydroxyl group. While direct comparative IC50 values for this compound in standard antioxidant assays are less commonly reported, studies on related biological activities, such as the inhibition of melanogenesis, have shown that esterification can modulate activity, with this compound being more potent than methyl ferulate in that specific context.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic antioxidants like ferulic acid and p-coumaric acid exert their effect is through free radical scavenging via hydrogen atom donation. The phenolic hydroxyl group (-OH) donates a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. The resulting antioxidant molecule becomes a radical itself, but it is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization.

G cluster_0 Radical Scavenging by a Phenolic Antioxidant Phenolic Phenolic Antioxidant (Ar-OH) Phenoxyl Resonance-Stabilized Phenoxyl Radical (Ar-O●) Phenolic->Phenoxyl + H● Radical Free Radical (R●) Product Neutralized Molecule (RH) Radical->Product - H●

Fig. 1: General mechanism of radical scavenging.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized representations and may vary slightly between laboratories.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound, ferulic acid) and a standard (e.g., Trolox) in a suitable solvent like methanol or ethanol. Create a series of dilutions from the stock solutions.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the sample solutions or standard to the wells. For the blank, use 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the standard or sample solutions to the wells.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-probe complex.

  • Reagent Preparation:

    • The FRAP reagent is typically a mixture of acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a FeCl₃·6H₂O solution.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the freshly prepared FRAP reagent to each well.

    • Add 20 µL of the appropriately diluted sample, standard, or blank to the wells.

    • Incubate the plate at 37°C for a specified time, typically ranging from 4 to 60 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as mM of Fe²⁺ equivalents.

G cluster_1 Typical Antioxidant Assay Workflow (e.g., DPPH) A Prepare Reagents (DPPH Solution, Antioxidant Dilutions) B Mix Reagents in Microplate (e.g., 100µL DPPH + 100µL Sample) A->B C Incubate (Dark, Room Temp, 30 min) B->C D Measure Absorbance (Spectrophotometer @ 517 nm) C->D E Calculate % Inhibition & IC50 Value D->E

Fig. 2: Generalized experimental workflow.

Conclusion

Based on available experimental data, ferulic acid consistently demonstrates stronger antioxidant and radical scavenging activity than p-coumaric acid. This is primarily due to the presence of an electron-donating methoxy group in its structure, which enhances its ability to donate a hydrogen atom and stabilize the resulting radical. While this compound's antioxidant capacity relative to ferulic acid is not as extensively documented in direct comparative assays, the general trend observed is that esterification of phenolic acids may not necessarily increase, and can sometimes decrease, their radical scavenging potential compared to the parent acid. Therefore, for applications where potent, direct free-radical scavenging is the primary objective, ferulic acid appears to be the more efficacious choice.

References

The Impact of Alkyl Chain Length on the Biological Activities of p-Coumarate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of p-coumaric acid, a naturally occurring phenolic compound, has emerged as a promising strategy to modulate its therapeutic properties. By converting the carboxylic acid group into an ester, particularly with varying alkyl chain lengths, researchers can fine-tune the molecule's lipophilicity, which in turn influences its interaction with biological membranes and targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of alkyl p-coumarate esters across a spectrum of biological activities, supported by experimental data and detailed protocols.

Key Structure-Activity Relationship Trends

Increasing the length of the alkyl chain in p-coumarate esters generally enhances their biological activities, up to an optimal length, after which the activity may plateau or decrease. This trend is prominently observed in their antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The enhanced lipophilicity facilitates easier passage through cell membranes, leading to increased intracellular concentrations and greater efficacy.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of various alkyl p-coumarate esters, providing a clear comparison of their potency.

Table 1: Antifungal Activity of Alkyl p-Coumarate Esters

The antifungal efficacy of a series of linear alkyl p-coumarate esters was evaluated against two significant plant pathogens, Botrytis cinerea and Sclerotinia sclerotiorum. The data reveals that esters with medium-length alkyl chains (C8-C10) exhibit the highest inhibitory activity.[1]

CompoundAlkyl Chain LengthRelative Growth Inhibition (%) at 100 µM
Botrytis cinerea
p-Coumaric Acid-~30
Octyl p-coumarateC8> 80
Decyl p-coumarateC10> 80
Dodecyl p-coumarateC12~60
Tetradecyl p-coumarateC14~50
Table 2: Anticancer Activity of Ethyl and Butyl p-Coumarate Esters against Melanoma Cells

The esterification of p-coumaric acid to its ethyl and butyl esters significantly enhances its cytotoxic effects against murine (B16-F10) and human (SK-MEL-25) melanoma cell lines. The butyl ester, being more lipophilic, generally shows greater activity at lower concentrations.

CompoundConcentration (mM)% Cell Viability (B16-F10) at 24h% Cell Viability (SK-MEL-25) at 24h
p-Coumaric Acid1.0~95~90
Ethyl p-coumarate0.5~70~75
1.0~40~50
Butyl p-coumarate0.5~50~60
1.0~20~30

Data are estimated from graphical representations in the source literature and are intended for comparative purposes.

Table 3: Antimicrobial Activity of p-Coumaric Acid Derivatives

A series of p-coumaric acid derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

CompoundOrganismMIC (µM/mL)
Compound 17S. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active with pMICam = 1.73
Compound 31B. subtilisMost potent with pMICbs = 2.01

Note: The specific structures of compounds 17 and 31, including their alkyl ester chains, would need to be referenced from the original study for a complete SAR analysis.[2]

Signaling Pathways and Mechanisms of Action

p-Coumaric acid and its esters exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Inhibitory Effect of p-Coumarate Esters on Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK->NFkB_n Activates pCoumarate p-Coumarate Esters pCoumarate->IKK Inhibits pCoumarate->MAPK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Degradation of IκB

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of p-coumarate esters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of p-coumarate esters.

Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Preparation of Compounds: Alkyl p-coumarate esters are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Fungal Cultures: The test fungi (Botrytis cinerea and Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) plates.

  • Assay Setup: A defined concentration of the test compound (e.g., 100 µM) is incorporated into the molten PDA medium before pouring it into Petri dishes.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of the treated and control (solvent only) PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: The percentage of relative growth inhibition is calculated using the formula: [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Melanoma cells (e.g., B16-F10, SK-MEL-25) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the p-coumarate esters and the parent acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

In Vitro COX-2 Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the alkyl p-coumarate esters in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Detection: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate using a microplate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of alkyl p-coumarate esters typically follows a logical workflow, from synthesis to biological evaluation.

cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start p-Coumaric Acid & Alcohols synthesis Esterification Reaction start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal Antifungal Assays characterization->antifungal antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Assays characterization->anticancer antiinflammatory Anti-inflammatory Assays characterization->antiinflammatory antioxidant Antioxidant Assays characterization->antioxidant data Quantitative Data Collection (IC50, MIC) antifungal->data antimicrobial->data anticancer->data antiinflammatory->data antioxidant->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead lead->synthesis Optimization

Figure 2: General experimental workflow for the structure-activity relationship study of alkyl p-coumarate esters.

References

Methyl p-Coumarate vs. Ethyl p-Coumarate: A Comparative Guide on Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phenolic acid esters, methyl p-coumarate and ethyl p-coumarate have emerged as compounds of significant interest for researchers in drug development due to their diverse biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists in selecting the appropriate molecule for their research focus.

Comparative Analysis of Biological Activities

A critical evaluation of available data reveals distinct efficacy profiles for this compound and ethyl p-coumarate across various biological activities. While both exhibit promising anti-inflammatory, antioxidant, and antiparasitic properties, their relative potency varies depending on the specific application.

Antiparasitic Activity

Direct comparative studies have demonstrated a clear differentiation in the antiparasitic effects of these two esters. In the context of leishmanicidal activity, ethyl p-coumarate has been shown to be more potent. Conversely, this compound exhibits superior activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

Parameter This compound Ethyl p-coumarate Reference
Leishmanicidal Activity (EC50) 8.28 ± 0.14 µg/mL4.91 ± 0.64 µg/mL [1]
Antiplasmodial Activity (EC50) 64.59 ± 2.89 µg/mL 110.31 ± 30.84 µg/mL[1]

Table 1: Comparative Antiparasitic Efficacy. Lower EC50 values indicate higher potency.

Anti-Inflammatory Activity
Antioxidant Activity

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both methyl and ethyl p-coumarate are largely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_inhibition Inhibition by p-Coumarate Esters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK p_Coumarate_Esters Methyl/Ethyl p-Coumarate p_Coumarate_Esters->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Release NFkB_nucleus NF-κB Translocation NFkB_complex->NFkB_nucleus NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by p-Coumarate Esters.

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture : The test compound (methyl or ethyl p-coumarate) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Sample Dilutions Start->Prepare_Samples Mix Mix DPPH and Sample Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Figure 2: Workflow for DPPH Radical Scavenging Assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (methyl or ethyl p-coumarate) for a specific duration.

  • Stimulation : Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Nitrite Measurement : After a further incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

NO_Inhibition_Assay_Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Pretreat Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Measure_Nitrite Measure Nitrite (Griess Reagent) Incubate->Measure_Nitrite Calculate Calculate IC50 Measure_Nitrite->Calculate

Figure 3: Workflow for Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

Future research should focus on conducting head-to-head comparative studies of these two esters in standardized in vitro and in vivo models for antioxidant and anti-inflammatory activities. The determination of IC50 values in assays such as DPPH, ABTS, nitric oxide inhibition, and lipoxygenase inhibition will be crucial for a conclusive evaluation of their relative potencies. Such data will be invaluable for guiding the selection and development of these promising natural compounds into effective therapeutic agents.

References

A Comparative Analysis of Methyl p-Coumarate and Methyl Ferulate in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melanogenesis inhibitory effects of methyl p-coumarate and methyl ferulate, supported by experimental data. The following sections detail their respective efficacies, the experimental protocols used for evaluation, and the potential signaling pathways involved in their mechanisms of action.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the effects of this compound and its parent compound, p-coumaric acid, on tyrosinase activity and melanin content. In contrast, data indicates that ferulic acid, the parent compound of methyl ferulate, promotes melanogenesis.

CompoundAssayTargetIC50 Value / Effect
This compound Tyrosinase InhibitionHuman Tyrosinase30 µM
Melanin ContentB16F10 Melanoma CellsSignificant suppression of melanin formation.[1][2][3]
p-Coumaric Acid Tyrosinase InhibitionHuman Tyrosinase3 µM
Melanin ContentB16F10 Melanoma CellsInhibitory effect on melanogenesis.[2][4]
Ferulic Acid (parent of Methyl Ferulate) Melanin ContentB16F10 Melanoma CellsIncreased melanin content 2- to 3-fold.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase, the key enzyme in melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The rate of dopachrome formation, measured spectrophotometrically at approximately 475 nm, is proportional to tyrosinase activity. Inhibitors will reduce the rate of this color formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Methyl ferulate)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control.

  • In a 96-well plate, add the test compound solution and the tyrosinase solution to each well.

  • Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 10-20 minutes).

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the test compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Melanin Content Assay

This assay evaluates the effect of a compound on melanin production in a cellular context, typically using B16F10 mouse melanoma cells, which are known to produce melanin.

Principle: B16F10 cells are cultured in the presence of the test compounds. After a specific incubation period, the cells are lysed, and the melanin is solubilized. The amount of melanin is then quantified by measuring the absorbance at approximately 405-490 nm and normalizing it to the total protein content of the cell lysate.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Methyl ferulate)

  • Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

  • BCA protein assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Lyse the cell pellets with the lysis buffer and incubate at an elevated temperature (e.g., 80°C) to solubilize the melanin.

  • Centrifuge the lysate to pellet any insoluble material.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 405 nm to quantify the melanin content.

  • Determine the protein concentration of the cell lysate using a BCA protein assay.

  • Normalize the melanin content to the protein concentration to account for any differences in cell number.

  • The results are typically expressed as a percentage of the melanin content in the control group.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay tyrosinase_assay Mushroom Tyrosinase Inhibition Assay measurement1 Spectrophotometric Measurement (Absorbance at 475 nm) tyrosinase_assay->measurement1 substrate Substrate (L-DOPA) substrate->tyrosinase_assay enzyme Tyrosinase Enzyme enzyme->tyrosinase_assay compounds Test Compounds (MPC / MF) compounds->tyrosinase_assay ic50 IC50 Value Calculation measurement1->ic50 final_comparison Comparative Analysis ic50->final_comparison cell_culture B16F10 Cell Culture treatment Treatment with Compounds (MPC / MF) cell_culture->treatment lysis Cell Lysis & Melanin Solubilization treatment->lysis measurement2 Melanin Quantification (Absorbance at 405 nm) lysis->measurement2 protein_assay Protein Quantification (BCA) lysis->protein_assay normalization Normalization of Melanin Content measurement2->normalization protein_assay->normalization normalization->final_comparison

Caption: Workflow for evaluating melanogenesis inhibitors.

Signaling Pathway Diagram

The precise signaling pathways for this compound and methyl ferulate are not fully elucidated. However, based on the known mechanisms of melanogenesis and the effects of related compounds, a general pathway can be depicted with hypothesized points of action. This compound likely acts directly on tyrosinase, while the pro-melanogenic effect of the related ferulic acid may involve upregulation of key transcription factors.

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Cascade cluster_inhibition Points of Modulation MC1R MC1R AC Adenylyl Cyclase MC1R->AC α-MSH cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Activates Expression TRP1 TRP-1 MITF->TRP1 Activates Expression TRP2 TRP-2 MITF->TRP2 Activates Expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin MPC This compound MPC->Tyrosinase Direct Inhibition MF Methyl Ferulate (Hypothesized Action) MF->MITF Potential Upregulation

Caption: Key signaling pathway in melanogenesis.

Discussion and Conclusion

The available evidence strongly indicates that this compound is an inhibitor of melanogenesis, acting at least in part through the direct inhibition of tyrosinase. Its efficacy in cellular models suggests good cell permeability, making it a more effective inhibitor than its parent compound, p-coumaric acid, in a cellular context.

Conversely, the data for methyl ferulate suggests a contrasting effect. Its parent compound, ferulic acid, has been shown to increase melanin production in B16F10 melanoma cells. This pro-melanogenic activity is thought to be related to the presence of the methoxy group on the phenolic ring. While direct comparative studies on the methyl esters are limited, the existing information points to this compound being a more promising candidate for melanogenesis inhibition.

The enone moiety in this compound is considered a critical structural feature for its anti-melanogenic and cytotoxic activities against melanoma cells. The mechanism of action for this compound appears to be a combination of direct tyrosinase inhibition and, at higher concentrations, cytotoxicity. For methyl ferulate, its potential to increase melanin production may be mediated through the upregulation of key melanogenic transcription factors like MITF, a mechanism observed with other methoxylated compounds.

References

Efficacy of Methyl p-Coumarate as a Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methyl p-coumarate as a tyrosinase inhibitor against other well-known inhibitors: kojic acid, arbutin, and hydroquinone. The information presented is supported by experimental data to aid in research and development decisions.

Overview of Tyrosinase and Melanogenesis

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The process of melanin production, known as melanogenesis, is initiated by the hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of significant interest for therapeutic and cosmetic applications.

Comparative Efficacy of Tyrosinase Inhibitors

The inhibitory efficacy of various compounds against tyrosinase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.

It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and the experimental conditions. The following tables summarize the reported IC50 values for this compound and other common tyrosinase inhibitors.

Table 1: Inhibitory Concentration (IC50) against Mushroom Tyrosinase
CompoundIC50 (µM)Inhibition Type
This compound~30 µM-
p-Coumaric Acid3 µMMixed or Competitive
Kojic Acid5.82 - 72.27 µMCompetitive / Mixed
Arbutin (β-arbutin)>2400 µMCompetitive
Hydroquinone~685 µMSubstrate

Note: Data is compiled from multiple sources and variations may exist due to different experimental setups.

Table 2: Inhibitory Concentration (IC50) against Human Tyrosinase
CompoundIC50 (µM)
This compound30 µM[1]
p-Coumaric Acid3 µM[1]
Kojic AcidWeaker inhibitor than p-Coumaric Acid[2]
ArbutinWeaker inhibitor than p-Coumaric Acid[2]
Thiamidol1.1 µM

Note: Direct comparative IC50 values for all compounds against human tyrosinase under identical conditions are limited in the literature.

Cytotoxicity Profile

An essential consideration in the development of tyrosinase inhibitors is their safety profile, particularly their cytotoxicity towards melanocytes and other skin cells.

Table 3: Comparative Cytotoxicity Data
CompoundCell LineCytotoxicity MetricValue
This compoundB16-F10 Melanoma-Lower cytotoxicity than p-coumaric acid at higher concentrations
p-Coumaric AcidB16-F10 MelanomaIC50 (48h)2.8 mM
Kojic AcidB16F10 MelanomaCell ViabilityNo significant effect at 43.8–700 µM[3]
Arbutin (β-arbutin)B16F10 MelanomaCell ViabilityIncreased cell viability in a dose-dependent manner
Hydroquinone--Considered cytotoxic to melanocytes

Mechanism of Action and Signaling Pathways

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Understanding the mechanism provides insight into the inhibitor's interaction with the enzyme.

  • This compound and p-Coumaric Acid: Studies suggest that p-coumaric acid acts as a competitive or mixed-type inhibitor of tyrosinase. Its ester derivative, this compound, is believed to have a similar mechanism but with potentially enhanced cell permeability due to its increased lipophilicity.

  • Kojic Acid: This well-known inhibitor chelates the copper ions in the active site of tyrosinase, thereby blocking its catalytic activity. It exhibits competitive inhibition of the monophenolase activity and mixed-type inhibition of the diphenolase activity of mushroom tyrosinase.

  • Arbutin: A glycosylated hydroquinone, arbutin acts as a competitive inhibitor of tyrosinase.

  • Hydroquinone: It serves as an alternative substrate for tyrosinase and also exhibits cytotoxic effects on melanocytes.

The regulation of melanogenesis is a complex process involving multiple signaling pathways. The diagram below illustrates the central role of tyrosinase and the points at which inhibitors can interfere.

Melanogenesis_Signaling_Pathway Stimuli UV Radiation / α-MSH MC1R MC1R Stimuli->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter Tyrosinase_Inactive Inactive Tyrosinase (in ER/Golgi) Tyrosinase_Gene->Tyrosinase_Inactive transcribes & translates Tyrosinase_Active Active Tyrosinase (in Melanosome) Tyrosinase_Inactive->Tyrosinase_Active post-translational modification L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin non-enzymatic steps Inhibitors Tyrosinase Inhibitors (this compound, Kojic Acid, etc.) Inhibitors->Tyrosinase_Active Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) Prep_Reagents->Assay_Setup Pre_incubation Pre-incubate (e.g., 10 min at 25°C) Assay_Setup->Pre_incubation Add_Substrate Add L-DOPA Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) Kinetically Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Coumaric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common High-Performance Liquid Chromatography (HPLC) methods for the quantification of p-coumaric acid, a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries for its antioxidant, anti-inflammatory, and other therapeutic properties.[1][2][3][4] The selection of an appropriate analytical method is crucial for accurate and reproducible results in research, quality control, and formulation development.[3] This document presents a comparative summary of various validated HPLC methods, detailing their experimental protocols and performance data to aid in method selection and development.

Comparison of HPLC Method Performance

The following tables summarize the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of p-coumaric acid in various matrices, including plant extracts and wine. The methods have been validated according to ICH guidelines, ensuring their reliability.

Table 1: Chromatographic Conditions

ParameterMethod 1 (Isocratic)Method 2 (Isocratic)Method 3 (Gradient)Method 4 (Isocratic)
Stationary Phase RP-C18 column (250 mm × 4.6 mm, 5 µm)---Gemini C18 column (250 mm × 4.6 mm, 3 µm)RP C18 column
Mobile Phase Water: Methanol: Glacial Acetic Acid (65:34:1 v/v/v)Water: Acetonitrile (77:23 v/v) with Formic Acid (to pH 3.5)A: 0.5% Phosphoric Acid in Water, B: 100% AcetonitrileMethanol: Water with 2% Acetic Acid (18:82 v/v)
Flow Rate 1.0 mL/min0.7 mL/min0.8 mL/min---
Detection Wavelength 310 nm305 nm280 nm---
Injection Volume 20 µL---10 µL---
Column Temperature ---30 °C20 °C---
Elution Program IsocraticIsocraticGradient: 0-30 min (5% to 80% B), 30-33 min (80% B), 33-35 min (80% to 5% B), 35-40 min (5% B)Isocratic

Table 2: Method Validation Parameters

ParameterMethod 1 (Isocratic)Method 2 (Isocratic)Method 3 (Gradient)Method 4 (Isocratic)
Retention Time (min) 6.617---16.16---
Linearity Range (µg/mL) 2 - 100.5 - 15 (mg/L)0.1 - 4003 - 1000 (ppm)
Correlation Coefficient (R²) 0.999> 0.99≥ 0.99> 0.99
Limit of Detection (LOD) 0.302 µg/mL0.01 mg/L0.0208 µg/mL---
Limit of Quantification (LOQ) 0.99 µg/mL0.04 mg/L0.0694 µg/mL---
Precision (%RSD) < 2.0---------
Accuracy (% Recovery) "Good"---97.1 - 102.2%97.1 - 102.2%

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the generalized protocols for the compared HPLC methods.

Method 1: Isocratic RP-HPLC for Plant Extracts This method was developed for the estimation of p-coumaric acid in methanolic extracts of Durva grass (Cynodon dactylon).

  • Standard Preparation: A stock solution of p-coumaric acid (100 µg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.

  • Sample Preparation: The plant material is extracted with methanol. The extract is filtered before injection.

  • Chromatographic System: A Shimadzu LC-20AT Prominence liquid chromatograph with an RP-C18 column (250 mm × 4.6 mm, 5 µm) is used.

  • Mobile Phase and Elution: The mobile phase consists of a mixture of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v). The analysis is performed under isocratic conditions at a flow rate of 1.0 mL/min.

  • Detection: The column effluent is monitored using a UV-visible detector at 310 nm.

  • Quantification: The amount of p-coumaric acid in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Method 2: Isocratic RP-HPLC for Wine Analysis This method is optimized for the quantitative analysis of p-coumaric acid in synthetic wine medium and natural red wine.

  • Mobile Phase Preparation: The mobile phase is a mixture of water (77%) and acetonitrile (23%). Formic acid is added to adjust the pH to 3.5.

  • Chromatographic Conditions: The separation is achieved at a flow rate of 0.7 mL/min and a column temperature of 30°C.

  • Detection: A UV detector set at 305 nm is used for monitoring the eluent.

Method 3: Gradient RP-HPLC for Fruit Extracts This gradient method was successfully applied for the determination and quantification of p-coumaric acid in pineapple extracts.

  • Mobile Phase: Solvent A is 0.5% phosphoric acid in water, and Solvent B is 100% acetonitrile.

  • Chromatographic System: A Gemini C18 column (250 mm × 4.6 mm, 3 µm) is used with a column temperature of 20°C.

  • Gradient Elution: The elution program is as follows: 0–30 min from 5% B to 80% B, 30–33 min at 80% B, 33–35 min from 80% B to 5% B, and 35–40 min at 5% B.

  • Detection: Detection is performed at 280 nm.

Visualizing the HPLC Method Validation Workflow

The process of validating an HPLC method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation as per ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate Precision) validation_protocol->precision robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability lod_loq->system_suitability accuracy->system_suitability precision->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Implementation documentation->end

Caption: Generalized workflow for HPLC method validation.

References

In Silico Docking Studies of Methyl p-Coumarate: A Comparative Guide to Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of methyl p-coumarate and its derivatives with various target enzymes implicated in a range of physiological and pathological processes. The following sections detail the binding affinities, experimental protocols for computational docking, and the relevant biological signaling pathways associated with these enzymes. This information is intended to facilitate further research and drug development efforts targeting these key proteins.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its target enzyme is a critical parameter in drug discovery, often expressed as binding energy (kcal/mol) or inhibition constant (Ki or IC50). Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity. The following table summarizes the available quantitative data from in silico docking studies of p-coumaric acid derivatives with several key enzymes.

Target EnzymeLigandBinding Energy (kcal/mol)Inhibition Constant (IC50 / Ki)Reference Study Insights
Tyrosinase p-Coumaric acid ethyl esterNot explicitly stated in the provided search resultsIC50 = 4.89 µg/ml; Ki = 1.83 µg/mlDocking simulations suggest that p-coumaric acid ethyl ester induces a conformational change in the catalytic region of tyrosinase, affecting the binding of L-tyrosine. The inhibition was found to be non-competitive.
BACE-1 N/A (General Phytocompounds)-11.0Not specifiedStudies on various phytocompounds as BACE-1 inhibitors have shown significant binding affinities, suggesting potential for Alzheimer's disease therapy.[1] Specific data for this compound was not found.
COX-2 N/A (General Coumarin Derivatives)Not explicitly stated in the provided search resultsNot specifiedMolecular docking studies on coumarin derivatives have been performed to investigate their anti-inflammatory potential by targeting COX-2. However, specific binding energy values for this compound were not detailed in the search results.
Cruzain This compoundNot explicitly stated in the provided search resultsIC50 = 601.06 ± 249.17 µMIn a study on the trypanocidal activity of p-coumaric acid derivatives, this compound showed the lowest potency against Trypanosoma cruzi.[2] Docking studies confirmed the affinity of other derivatives for cruzain.[2]
Aldo-Keto Reductase (AKR) This compoundNot explicitly stated in the provided search resultsNot specifiedDocking studies on p-coumaric acid derivatives have indicated potential interactions with aldo-keto reductases, which are essential for T. cruzi growth.[2]
TtRNA enzyme p-Coumaric acid derivativesNot explicitly stated in the provided search resultsNot specifiedMolecular docking studies have demonstrated the affinity of p-coumaric acid derivatives for the TtRNA enzyme in S. aureus, which is crucial for protein synthesis.

Note: Direct quantitative docking data for this compound with several of the listed enzymes was not available in the initial search results. The table reflects data for closely related p-coumaric acid derivatives where available.

Experimental Protocols

A generalized workflow for in silico molecular docking studies is outlined below. This protocol is based on common practices and software mentioned in the reviewed literature, such as AutoDock and Discovery Studio.

General In Silico Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from a protein database such as the Protein Data Bank (PDB).

    • Water molecules, co-ligands, and heteroatoms are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand (this compound) is drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized, and charges are assigned.

  • Molecular Docking:

    • A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of the ligand within the active site of the enzyme.

    • A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.

    • The docking algorithm explores various conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Analysis of Results:

    • The docked conformations are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.

    • The binding energy and/or inhibition constant are calculated to quantify the binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of in silico docking studies. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the target enzymes and a typical workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Visualization & Interaction Analysis docking->pose_analysis scoring Binding Energy Calculation docking->scoring

A general workflow for in silico molecular docking studies.

tyrosinase_pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase

The role of Tyrosinase in the Melanogenesis pathway.

cox2_pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., cytokines) PGG2 Prostaglandin G2 AA->PGG2 COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H2 PGG2->PGH2 COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 COX2 COX-2 bace1_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 cleavage CTF_beta C-terminal fragment β (C99) APP->CTF_beta BACE-1 cleavage Abeta Amyloid-β (Aβ) peptides CTF_beta->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation AD Alzheimer's Disease Plaques->AD BACE1 BACE-1 (β-secretase) gamma_secretase γ-secretase

References

Safety Operating Guide

Proper Disposal of Methyl p-Coumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of methyl p-coumarate, this guide offers procedural steps to ensure the safety of laboratory personnel and the protection of the environment.

This compound, an esterified derivative of p-Coumaric acid, is utilized in various research applications, including as a melanin synthesis inhibitor and an antifungal agent.[1][2] While a valuable compound, its handling and disposal require strict adherence to safety protocols due to its potential hazards. This document outlines the necessary procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is classified as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramHazard Statement
Skin Sensitization, Category 1Exclamation MarkH317: May cause an allergic skin reaction.[3]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3-H412: Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear chemical-impermeable gloves and impervious clothing.

  • Respiratory Protection: In cases of dust formation or inadequate ventilation, use a full-face respirator.

  • General Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and face thoroughly after handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • This includes unused or expired product, contaminated disposable materials (e.g., gloves, weighing papers, pipette tips), and residues from spills.
  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.
  • Collect the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
  • Prevent the spilled material from entering drains or waterways.

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms.

4. Final Disposal:

  • The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.
  • One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified professionals at a designated facility.
  • Consult your institution's EHS office for specific procedures and to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Methyl p-Coumarate Waste B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Securely Seal and Label Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Waste Pickup E->F G Transport to Licensed Disposal Facility F->G H Incineration or Approved Treatment G->H

Caption: Logical workflow for the disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl p-coumarate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

Chemical Identifier and Hazard Information

Identifier Value
Product Name This compound
Synonyms Methyl p-hydroxycinnamate, Methyl 3-(4-hydroxyphenyl)acrylate
CAS Number 3943-97-3
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol

GHS Hazard Classification [1][2]

Hazard Class Hazard Category Hazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.
Hazardous to the aquatic environment, long-termChronic 3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Warning[1][2]

Hazard Pictogram:

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound.

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood or a local exhaust ventilation system to minimize inhalation of dust or vapors.

  • Ensure safety showers and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first line of defense against exposure.

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.
Respiratory Protection If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.

3. Handling and Storage:

  • Avoid the formation of dust when handling the solid form.

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

  • Wash hands thoroughly after handling.

4. Accidental Release Measures:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent the spill from entering drains or waterways.

5. First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Dispose of this compound as hazardous waste.

  • Disposal Method:

    • Collect waste in a properly labeled, sealed container.

    • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.

    • One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation - Assess Risks - Don PPE handling Handling - Use Fume Hood - Avoid Dust prep->handling Proceed with caution storage Storage - Tightly Sealed - Cool, Dry, Ventilated handling->storage After use spill Spill Response - Evacuate - Contain & Clean handling->spill If spill occurs exposure Exposure Response - Administer First Aid - Seek Medical Attention handling->exposure If exposure occurs storage->handling For subsequent use disposal Disposal - Hazardous Waste - Follow Regulations storage->disposal When no longer needed spill->disposal Dispose of spill cleanup materials end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.